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Foundational

An In-depth Technical Guide to the Synthesis of 1-(2-Iodoethyl)-2-octylbenzene

Abstract: This technical guide provides a comprehensive and detailed methodology for the synthesis of 1-(2-iodoethyl)-2-octylbenzene, a valuable chemical intermediate. The document is structured to provide researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive and detailed methodology for the synthesis of 1-(2-iodoethyl)-2-octylbenzene, a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of a plausible and efficient synthetic route, starting from commercially available materials. The guide delves into the rationale behind the chosen synthetic strategy, offers detailed, step-by-step experimental protocols, and provides in-depth mechanistic insights. All key claims and protocols are substantiated with citations to authoritative scientific literature.

Introduction

1-(2-Iodoethyl)-2-octylbenzene is an organic compound of interest in synthetic chemistry, particularly as a potential building block or intermediate in the preparation of more complex molecules. Its structural isomer, 1-(2-iodoethyl)-4-octylbenzene, is a known impurity in the synthesis of Fingolimod (FTY720), an immunomodulating drug. The ortho-substituted isomer, while less documented in readily available literature, presents a unique structural motif that could be valuable for creating novel molecular architectures in medicinal chemistry and materials science. The presence of the iodoethyl group makes it a versatile precursor for a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups.

This guide outlines a logical and efficient three-step synthesis of 1-(2-iodoethyl)-2-octylbenzene, designed to be reproducible and scalable in a laboratory setting.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 1-(2-iodoethyl)-2-octylbenzene can be approached through a convergent strategy that builds the molecule in a logical sequence. A retrosynthetic analysis reveals a practical pathway starting from readily available octylbenzene.

Retrosynthesis target 1-(2-Iodoethyl)-2-octylbenzene intermediate2 2-(2-Octylphenyl)ethanol target->intermediate2 Iodination (Appel Reaction) intermediate1 2-Octylacetophenone intermediate2->intermediate1 Reduction (NaBH4) starting_material Octylbenzene + Acetyl Chloride intermediate1->starting_material Friedel-Crafts Acylation

Caption: Retrosynthetic pathway for 1-(2-iodoethyl)-2-octylbenzene.

The chosen forward synthesis involves three key transformations:

  • Friedel-Crafts Acylation: The synthesis commences with the acylation of octylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces an acetyl group onto the benzene ring. Due to the directing effects of the octyl group and steric hindrance, this reaction is expected to yield a mixture of the ortho and para isomers of octylacetophenone, with the para isomer being the major product. The desired ortho isomer, 2-octylacetophenone, must be isolated from this mixture, typically via column chromatography.

  • Ketone Reduction: The carbonyl group of 2-octylacetophenone is then selectively reduced to a hydroxyl group to yield 2-(2-octylphenyl)ethanol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mildness and high chemoselectivity for reducing ketones in the presence of the aromatic ring.[1]

  • Alcohol Iodination: The final step is the conversion of the primary alcohol, 2-(2-octylphenyl)ethanol, to the target alkyl iodide, 1-(2-iodoethyl)-2-octylbenzene. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂), is an effective and mild method for this conversion.[2][3] This reaction proceeds with high yield and minimal side reactions, such as eliminations or rearrangements.[4]

Experimental Protocol

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, following their respective Safety Data Sheets (SDS).

Step 1: Synthesis of 2-Octylacetophenone via Friedel-Crafts Acylation
  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Cool the flask in an ice bath and add octylbenzene (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).

  • Add acetyl chloride (1.1 equivalents) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and carefully quench the reaction by the slow, portion-wise addition of crushed ice, followed by cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with a saturated solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of ortho and para isomers, is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired 2-octylacetophenone.

Step 2: Synthesis of 2-(2-Octylphenyl)ethanol via Ketone Reduction
  • Dissolve the purified 2-octylacetophenone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath and neutralize the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-(2-octylphenyl)ethanol, which can be used in the next step without further purification if TLC shows a clean conversion.

Step 3: Synthesis of 1-(2-Iodoethyl)-2-octylbenzene via Appel Reaction
  • To a solution of 2-(2-octylphenyl)ethanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere, add triphenylphosphine (PPh₃, 1.5 equivalents).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve iodine (I₂, 1.5 equivalents) and imidazole (2.0 equivalents) in anhydrous dichloromethane.

  • Add the iodine-imidazole solution dropwise to the alcohol-triphenylphosphine mixture over 20 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to afford pure 1-(2-iodoethyl)-2-octylbenzene.

Data Summary
Step Compound Molecular Formula Molecular Weight ( g/mol ) Molar Equiv. Theoretical Yield (g)
1OctylbenzeneC₁₄H₂₂190.331.0-
Acetyl ChlorideC₂H₃ClO78.501.1-
2-OctylacetophenoneC₁₆H₂₄O232.36-(based on octylbenzene)
22-OctylacetophenoneC₁₆H₂₄O232.361.0-
Sodium BorohydrideNaBH₄37.831.5-
2-(2-Octylphenyl)ethanolC₁₆H₂₆O234.38-(based on 2-octylacetophenone)
32-(2-Octylphenyl)ethanolC₁₆H₂₆O234.381.0-
TriphenylphosphineC₁₈H₁₅P262.291.5-
IodineI₂253.811.5-
1-(2-Iodoethyl)-2-octylbenzene C₁₆H₂₅I 344.28 - (based on 2-(2-octylphenyl)ethanol)
Visualizing the Workflow

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Appel Reaction (Iodination) Octylbenzene Octylbenzene 2-Octylacetophenone 2-Octylacetophenone Octylbenzene->2-Octylacetophenone Acetyl Chloride Acetyl Chloride Acetyl Chloride->2-Octylacetophenone AlCl3 AlCl3 AlCl3->2-Octylacetophenone 2-Octylacetophenone_ref 2-Octylacetophenone NaBH4 NaBH4 2-(2-Octylphenyl)ethanol 2-(2-Octylphenyl)ethanol NaBH4->2-(2-Octylphenyl)ethanol 2-(2-Octylphenyl)ethanol_ref 2-(2-Octylphenyl)ethanol 2-Octylacetophenone_ref->2-(2-Octylphenyl)ethanol PPh3_I2_Imidazole PPh3 / I2 / Imidazole Target 1-(2-Iodoethyl)-2-octylbenzene PPh3_I2_Imidazole->Target 2-(2-Octylphenyl)ethanol_ref->Target

Caption: Synthetic workflow for 1-(2-iodoethyl)-2-octylbenzene.

In-Depth Mechanistic Discussion and Rationale

Friedel-Crafts Acylation: This reaction is a classic electrophilic aromatic substitution.[6] The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, making the carbonyl carbon highly electrophilic.[7] This generated acylium ion is then attacked by the π-electrons of the octylbenzene ring. The octyl group is an ortho-, para-director; however, the steric bulk of the octyl group favors the formation of the para-substituted product. Therefore, careful chromatographic separation is crucial to isolate the desired ortho-isomer. Unlike Friedel-Crafts alkylation, acylation has the advantage of not being prone to carbocation rearrangements and the product is deactivated towards further acylation, preventing polysubstitution.[8]

Ketone Reduction with NaBH₄: The reduction of the ketone to a secondary alcohol is achieved using sodium borohydride. NaBH₄ is a mild reducing agent and is highly selective for aldehydes and ketones.[1] It does not reduce the aromatic ring or other less reactive functional groups. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide during the acidic workup yields the alcohol.

Iodination via the Appel Reaction: The conversion of the primary alcohol to the corresponding iodide is efficiently carried out using the Appel reaction.[9][10] The reaction begins with the formation of a phosphonium salt from the reaction of triphenylphosphine with iodine.[4] The alcohol then attacks the phosphonium species, and after a series of steps, an alkoxyphosphonium iodide intermediate is formed. The iodide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an Sₙ2 fashion, leading to the desired alkyl iodide with inversion of configuration (though not relevant here as the carbon is not a stereocenter) and the formation of triphenylphosphine oxide as a stable byproduct, which drives the reaction to completion.[2][11] Imidazole is used as a base to facilitate the reaction.[2]

Characterization

The identity and purity of the intermediates and the final product, 1-(2-iodoethyl)-2-octylbenzene, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, including the ortho-substitution pattern on the aromatic ring and the presence of the iodoethyl group.

  • Infrared (IR) Spectroscopy: IR analysis will show the disappearance of the carbonyl (C=O) stretch from the ketone intermediate and the hydroxyl (O-H) stretch from the alcohol intermediate, and the appearance of C-I stretching vibrations in the final product.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the synthesized compounds, and the isotopic pattern of iodine can be a characteristic feature in the mass spectrum of the final product.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 1-(2-iodoethyl)-2-octylbenzene. The proposed three-step route, involving Friedel-Crafts acylation, ketone reduction, and Appel-type iodination, is based on well-established and reliable organic transformations. By following the detailed experimental procedures and understanding the underlying chemical principles discussed, researchers can effectively synthesize this valuable ortho-substituted aromatic compound for further applications in chemical research and development.

References
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Lee, C. C., & Spinks, J. W. T. (1952). Rearrangement Studies with C14: II. The Preparation of 2-Phenylethyl Halides. Canadian Journal of Chemistry, 30(3), 197-203.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

  • Reduction of Phenylacetic Acid. (n.d.). ResearchGate. [Link]

  • CN1528738A - Method for preparing 2-para octylphenyl ehtyl-2-amino propanediol. (n.d.).
  • Iodosylbenzene. (n.d.). Organic Chemistry Portal. [Link]

  • Appel reaction. (n.d.). In Wikipedia. [Link]

  • Diphenylacetic acid. (n.d.). Organic Syntheses. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. Synthetic Communications, 39(10), 1794-1800. [Link]

  • Norris, J. (2018, February 23). The Appel Reaction [Video]. YouTube. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. (2019, June 5). Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. [Link]

  • Clark, J. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Chemguide. [Link]

  • 2-Phenylethanol. (n.d.). PubChem. [Link]

  • Friedel-Crafts Acylation. (n.d.). Chemistry Steps. [Link]

  • Das, D., Nath, U., & Deb, M. L. (2013). A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Journal of the Indian Chemical Society, 90, 1697-1702.
  • Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. (2020, September 5). [Video]. YouTube. [Link]

  • Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). (2023, April 12). Chemia. [Link]

  • Kavunja, H. (2017, April 13). How can I selective reduce a ketone in the presence of an acid and alkyne? ResearchGate. [Link]

  • Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6. (n.d.). Arkat USA. [Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). (n.d.). OrgoSolver. [Link]

Sources

Exploratory

Comprehensive Technical Guide on 1-(2-iodoethyl)-2-octylbenzene (CAS 162358-96-5): Synthesis, Impurity Profiling, and Analytical Methodologies

Target Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development. Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), the control of regioisomeric impuriti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development.

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the control of regioisomeric impurities is a critical quality attribute (CQA). This whitepaper provides an in-depth technical analysis of 1-(2-iodoethyl)-2-octylbenzene (CAS 162358-96-5) , a highly specific ortho-isomer impurity encountered during the synthesis of Fingolimod (FTY720), a blockbuster sphingosine 1-phosphate (S1P) receptor modulator[1]. We dissect the mechanistic origins of this impurity, its pharmacological implications, and establish a self-validating analytical protocol for its stringent quantification.

Chemical and Physical Profiling

Understanding the baseline physicochemical properties of 1-(2-iodoethyl)-2-octylbenzene is the first step in designing effective purging and detection strategies. Also known in the industry as "Fingolimod Impurity 8" or "Fingolimod Impurity 2", this compound is a structural isomer of the desired para-substituted intermediate[2].

Table 1: Quantitative Physicochemical Properties

PropertyValue
CAS Number 162358-96-5
Chemical Name 1-(2-iodoethyl)-2-octylbenzene
Common Synonyms 2-Octylphenethyl iodide; Fingolimod Impurity 8
Molecular Formula C16H25I
Molecular Weight 344.28 g/mol
Appearance Liquid (Neat)
Storage Condition 2-8°C (Refrigerator), Light-sensitive

Mechanistic Origins in Fingolimod Synthesis

To eliminate an impurity, one must first understand the causality of its formation. The synthesis of Fingolimod relies heavily on the intermediate 2-(4-octylphenyl)ethyl iodide (the para-isomer).

During the upstream Friedel-Crafts acylation of octylbenzene with chloroacetyl chloride (or similar electrophiles), the bulky octyl group acts as an ortho/para director[3].

  • The Causality of Formation: While steric hindrance strongly favors para-substitution, the high reactivity of the acylium ion and the statistical availability of two ortho positions inevitably lead to the formation of a minor fraction (typically 1-5%) of the ortho-acylated byproduct.

  • Downstream Carryover: Subsequent reduction and iodination convert this byproduct directly into 1-(2-iodoethyl)-2-octylbenzene (CAS 162358-96-5). If not rigorously purged via fractional distillation or selective crystallization, this impurity undergoes condensation with diethyl acetamidomalonate, ultimately yielding ortho-fingolimod (CAS 767262-51-1), which triggers a batch failure[4].

Pharmacological Context: Why Impurity Control Matters

Fingolimod is a prodrug. To understand why the ortho-impurity is strictly regulated, we must look at the drug's mechanism of action.

  • Normal Pathway: Fingolimod is phosphorylated in vivo by sphingosine kinase 2 (SphK2) to form Fingolimod-phosphate. This active metabolite acts as a functional antagonist at S1P receptors (specifically S1P1), causing receptor internalization. This traps lymphocytes in the lymph nodes, preventing autoimmune attacks in multiple sclerosis[1].

  • The Ortho-Isomer Disruption: The ortho-substitution in the impurity drastically alters the 3D conformation of the molecule. The proximity of the bulky octyl chain to the ethanolamine-like headgroup creates severe steric clash, preventing optimal binding to the SphK2 active site. Consequently, ortho-fingolimod exhibits poor phosphorylation kinetics and unpredictable off-target effects.

G Fingolimod Fingolimod (FTY720) SphK Sphingosine Kinase 2 (Phosphorylation) Fingolimod->SphK Substrate FTY720P FTY720-Phosphate (Active Metabolite) SphK->FTY720P ATP -> ADP S1PR S1P Receptors (S1P1, S1P3, S1P4, S1P5) FTY720P->S1PR Agonist Binding Internalization Receptor Internalization & Degradation S1PR->Internalization Functional Antagonism Lymphocyte Lymphocyte Retention in Lymph Nodes Internalization->Lymphocyte Immunosuppression

Fig 1. Fingolimod mechanism of action via Sphingosine Kinase phosphorylation and S1P modulation.

Analytical Methodology: Self-Validating HPLC-UV/MS Protocol

Because the ortho (CAS 162358-96-5) and para (CAS 162358-07-8) isomers have nearly identical partition coefficients (LogP), standard isocratic reverse-phase methods often result in co-elution. The following protocol utilizes a highly specific gradient to exploit minute differences in hydrodynamic volume, ensuring baseline separation[5].

The Causality of Experimental Design
  • Wavelength Selection (218 nm): The substituted benzene ring has an absorption maximum near 218 nm. This specific π→π∗ transition provides the highest molar absorptivity for phenethyl derivatives, maximizing the signal-to-noise ratio for trace impurity detection.

  • TFA Addition: Trifluoroacetic acid acts as an ion-pairing agent, sharpening the peak shape of any residual impurities and stabilizing the column pH.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-5 min (50% B), 5-15 min (linear ramp to 90% B), 15-20 min (hold at 90% B).

    • Column Temperature: 30°C (Thermostatting prevents retention time drift due to ambient temperature fluctuations).

  • Detection Parameters:

    • UV Detection: 218 nm.

    • MS Mode: Electrospray Ionization Positive (ESI+), monitoring m/z 345 [M+H]+.

System Suitability Testing (SST) - The Self-Validating Mechanism

To ensure this protocol is entirely self-validating, the system must pass a strict physical gate before any sample analysis begins:

  • Requirement: Inject a resolution standard containing 0.1% ortho-isomer and 99.9% para-isomer.

  • Validation Criterion: The chromatographic resolution ( Rs​ ) between the ortho and para peaks MUST be 2.0 .

  • Causality of the Gate: If Rs​<2.0 , the system is deemed unfit. Poor resolution means peak integration overlap will yield false-negative impurity levels. This hard stop ensures the absolute integrity of all subsequent batch release data.

Workflow SamplePrep Sample Preparation (1 mg/mL in ACN:H2O) Chromatography RP-HPLC Separation (C18 Column, Gradient) SamplePrep->Chromatography DetectionUV UV Detection (218 nm) Chromatography->DetectionUV DetectionMS Mass Spectrometry (ESI+, m/z 345 [M+H]+) Chromatography->DetectionMS DataAnalysis Peak Integration & Regioisomer Quantification DetectionUV->DataAnalysis DetectionMS->DataAnalysis

Fig 2. Self-validating HPLC-UV/MS workflow for the quantification of ortho-isomer impurities.

Sources

Foundational

physical properties of 1-(2-iodoethyl)-2-octylbenzene

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-iodoethyl)-2-octylbenzene Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the ph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-iodoethyl)-2-octylbenzene

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-iodoethyl)-2-octylbenzene, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical characteristics, a detailed synthetic protocol, methods for analytical characterization, and essential safety and handling guidelines. The information presented herein is a synthesis of available data and predictive modeling, designed to facilitate the effective use of this compound in a laboratory setting.

Introduction

1-(2-iodoethyl)-2-octylbenzene is an alkylbenzene derivative characterized by an iodoethyl group and an octyl group attached to a benzene ring at the ortho positions. While its para-isomer, 1-(2-iodoethyl)-4-octylbenzene, is more commonly cited in the context of being an impurity or intermediate in the synthesis of pharmaceutical compounds like Fingolimod, the ortho-isomer possesses unique steric and electronic properties that make it a valuable, albeit less documented, building block in organic synthesis.[1][2] The presence of the reactive iodo group allows for a variety of subsequent chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. This guide aims to consolidate the available information and provide a robust technical resource for the scientific community.

Physicochemical Properties

The are not extensively documented in the public domain. However, based on data for the structurally similar para-isomer and computational predictions, we can establish a reliable profile. It is important to note that the properties of the ortho-isomer may vary slightly from the para-isomer due to differences in molecular symmetry and steric hindrance.

PropertyValueSource
CAS Number 162358-96-5[2]
Molecular Formula C₁₆H₂₅I[2]
Molecular Weight 344.28 g/mol [2]
Appearance Colorless Oil (Predicted)[1]
Boiling Point 367.9 ± 21.0 °C at 760 mmHg (Predicted for para-isomer)[1][3]
Density ~1.261 g/cm³ (for para-isomer)[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate (for para-isomer)[1]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place[1]

Synthesis and Purification

The synthesis of 1-(2-iodoethyl)-2-octylbenzene can be achieved through a nucleophilic substitution reaction, starting from the corresponding alcohol, 2-(2-octylphenyl)ethanol. The following is a two-step experimental protocol based on established methods for similar transformations.[1]

Step 1: Mesylation of 2-(2-octylphenyl)ethanol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-octylphenyl)ethanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution.

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Iodination of 2-(2-octylphenyl)ethyl methanesulfonate
  • Reaction Setup: In a round-bottom flask protected from light, dissolve the crude mesylate from the previous step in anhydrous acetone or tetrahydrofuran (THF).[1]

  • Addition of Sodium Iodide: Add sodium iodide (3-5 equivalents) to the solution.[1]

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[1]

  • Extraction: Dissolve the residue in a mixture of water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate to afford the pure 1-(2-iodoethyl)-2-octylbenzene.

SynthesisWorkflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Iodination A 2-(2-octylphenyl)ethanol B Mesylation Reaction (MsCl, Et3N, DCM) A->B 1. Dissolve C Crude Mesylate B->C 2. Workup & Concentrate D Iodination Reaction (NaI, Acetone/THF) C->D Dissolve in solvent E Crude Product D->E 3. Workup & Concentrate F Purification (Column Chromatography) E->F 4. Load onto column G Pure 1-(2-iodoethyl)-2-octylbenzene F->G 5. Elute

Diagram of the synthetic workflow for 1-(2-iodoethyl)-2-octylbenzene.

Analytical Characterization

The structural confirmation of 1-(2-iodoethyl)-2-octylbenzene is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl bridge protons, and the protons of the octyl chain. The aromatic protons will appear in the range of δ 7.0-7.3 ppm. The two methylene groups of the iodoethyl moiety will likely appear as two distinct triplets around δ 3.2-3.6 ppm. The protons of the octyl chain will be observed in the upfield region of the spectrum, typically between δ 0.8 and 2.7 ppm, with the benzylic protons appearing more downfield.

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to all 16 carbon atoms. The aromatic carbons will resonate in the δ 125-145 ppm region. The carbon attached to the iodine will be significantly shielded and appear at a characteristic chemical shift, typically in the range of δ 5-15 ppm. The remaining aliphatic carbons of the ethyl and octyl groups will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the octyl and ethyl groups will be observed just below 3000 cm⁻¹. The C-I stretching vibration will be present in the fingerprint region, typically in the range of 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 344.10.[3] The fragmentation pattern will likely show a prominent peak corresponding to the loss of an iodine atom (m/z 217) and other fragments resulting from the cleavage of the alkyl chain.

AnalyticalWorkflow cluster_workflow Analytical Characterization Workflow A Sample Preparation Dissolve in appropriate deuterated solvent (for NMR) or analyze neat (for IR). B Spectroscopic Analysis ¹H NMR ¹³C NMR IR Spectroscopy Mass Spectrometry A->B 1. Acquire Spectra C Data Interpretation Compare spectral data with expected values. Confirm structure and purity. B->C 2. Analyze Spectra D Confirmed Structure of 1-(2-iodoethyl)-2-octylbenzene C->D 3. Final Confirmation

Flowchart for the analytical characterization of the target compound.

Safety, Handling, and Storage

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from light.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4]

References

  • Capot Chemical. (2014, March 11). MSDS of 1-(2-Iodoethyl)-4-octylbenzene. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, octyl- (CAS 2189-60-8). [Link]

  • Lotusfeet Pharma. (n.d.). 1-(2-Iodoethyl)-2-octylbenzene 162358-96-5. [Link]

  • Chemsrc. (2025, August 27). 1-(2-Iodoethyl)-4-octylbenzene. [Link]

  • LookChem. (n.d.). 1-(2-Iodoethyl)-4-octylbenzene. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF (E)-(2-IODOVINYL)BENZENE FROM BENZYL BROMIDE AND DIIODOMETHANE. [Link]

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

  • Google Patents. (n.d.). CN1528738A - Method for preparing 2-para octylphenyl ehtyl-2-amino propanediol.

Sources

Exploratory

1-(2-iodoethyl)-2-octylbenzene structural analysis

Title: Structural Elucidation and Analytical Profiling of 1-(2-Iodoethyl)-2-octylbenzene: A Critical Fingolimod Impurity Executive Context & Regulatory Imperative Fingolimod (FTY720) is a pioneering sphingosine-1-phospha...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Analytical Profiling of 1-(2-Iodoethyl)-2-octylbenzene: A Critical Fingolimod Impurity

Executive Context & Regulatory Imperative

Fingolimod (FTY720) is a pioneering sphingosine-1-phosphate (S1P) receptor modulator utilized in the management of multiple sclerosis[1]. The commercial synthesis of its Active Pharmaceutical Ingredient (API) relies heavily on the functionalization of n-octylbenzene[2]. While the para-substituted derivative, 1-(2-iodoethyl)-4-octylbenzene, serves as the critical target precursor[3], electrophilic aromatic substitution inherently yields regiochemical isomers.

The ortho-isomer, 1-(2-iodoethyl)-2-octylbenzene (CAS: 162358-96-5) , emerges as a persistent, process-related impurity[1]. Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity exceeding the standard 0.10% or 0.15% qualification threshold must be rigorously identified, structurally elucidated, and controlled to ensure patient safety and batch-to-batch consistency[4]. As a Senior Application Scientist, I approach the structural analysis of this impurity not merely as a data-gathering exercise, but as a self-validating analytical system designed to definitively prove chemical architecture.

Mechanistic Origins and Regioselectivity

The formation of 1-(2-iodoethyl)-2-octylbenzene is an unavoidable consequence of the Friedel-Crafts alkylation or acylation steps employed in the early stages of Fingolimod synthesis[2]. The bulky n-octyl chain exerts significant steric hindrance, directing the incoming electrophile predominantly to the para position. However, electronic activation of the aromatic ring by the alkyl group still permits minor ortho-substitution (typically <5% yield).

Because the resulting ortho-impurity shares an identical molecular weight and nearly identical lipophilicity (logP) with the target para-isomer, downstream purge operations via standard crystallization are highly inefficient, necessitating advanced chromatographic isolation.

ImpurityPathway SM n-Octylbenzene (Starting Material) Para 1-(2-Iodoethyl)-4-octylbenzene (Para-Isomer / Major) SM->Para Para-Substitution (Sterically Favored) Ortho 1-(2-Iodoethyl)-2-octylbenzene (Ortho-Impurity / Minor) SM->Ortho Ortho-Substitution (Sterically Hindered) Reagent Electrophile (2-Iodoethylating Agent) Reagent->SM Friedel-Crafts Reaction

Fig 1: Regioselective pathways in Fingolimod synthesis yielding the ortho-impurity.

Experimental Protocols: A Self-Validating Approach

To guarantee absolute trustworthiness in our structural claims, the analytical workflow must be self-validating. Every step must contain internal checks to prevent artifact generation or data misinterpretation.

Preparative HPLC Isolation

Causality: The structural similarity between the ortho and para isomers dictates the use of a high-efficiency reverse-phase C18 column. A shallow gradient is employed because the logP difference is marginal; steep gradients would cause co-elution and compromise the purity of the isolated standard.

  • System Suitability Testing (SST): Prior to isolation, inject a resolution mixture of ortho and para standards. Validate that the resolution factor ( Rs​ ) is ≥1.5 . If Rs​<1.5 , the mobile phase gradient must be flattened.

  • Sample Preparation: Dissolve the crude API mixture in Acetonitrile:Water (80:20 v/v) at a concentration of 50 mg/mL.

  • Chromatographic Conditions: Utilize a Prep-C18 column (250 x 21.2 mm, 5 µm). Mobile phase A: 0.1% TFA in Water; Mobile phase B: 0.1% TFA in Acetonitrile. Execute a shallow gradient from 70% B to 90% B over 40 minutes at a flow rate of 15 mL/min.

  • Fraction Collection & Recovery: Monitor UV absorbance at 220 nm. Collect the minor peak eluting just prior to the major para-isomer peak. Lyophilize the fractions to yield 1-(2-iodoethyl)-2-octylbenzene as a pale oil (>98% chromatographic purity).

High-Resolution NMR Acquisition

Causality: To prevent integration bias caused by differential relaxation times—especially critical for quaternary carbons and the heavy-atom-influenced iodine-bound carbon—a long relaxation delay ( D1​ ) is mandatory.

  • Sample Prep: Dissolve 15 mg of the isolated impurity in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Tuning and Matching: Perform automated tuning, matching, and shimming on a 400 MHz NMR spectrometer to ensure a symmetrical line shape (linewidth at half-height < 1.0 Hz).

  • 1H NMR: Acquire 16 scans with a 90° pulse angle and a relaxation delay ( D1​ ) of 5 seconds to ensure complete proton relaxation.

  • 13C NMR: Acquire 1024 scans with proton decoupling. Set D1​ to 2 seconds to ensure quaternary carbons (C-Ar) relax sufficiently for accurate detection.

AnalyticalWorkflow Crude Crude API Mixture (Fingolimod Precursors) Prep Preparative HPLC (Reverse Phase C18) Crude->Prep SST Passed Isolate Isolate Prep->Isolate Fraction Collection NMR NMR Spectroscopy 1D & 2D Analysis Isolate->NMR in CDCl3 MS HRMS GC-EI-MS Isolate->MS Direct Inject IR FT-IR ATR Mode Isolate->IR Neat Elucidation Comprehensive Structural Elucidation NMR->Elucidation MS->Elucidation IR->Elucidation

Fig 2: Self-validating analytical workflow for impurity isolation and structural elucidation.

Multi-Dimensional Structural Analysis

The definitive structural elucidation of 1-(2-iodoethyl)-2-octylbenzene relies on the orthogonal convergence of NMR, HRMS, and FT-IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-substitution pattern is definitively confirmed by the 1H NMR splitting of the aromatic protons. Unlike the symmetric AA'BB' multiplet seen in the para-isomer, the ortho-isomer presents a complex, asymmetric multiplet at 7.10–7.25 ppm. Furthermore, the "heavy atom effect" of iodine causes a characteristic, extreme upfield shift of the −CH2​−I carbon to ~5.5 ppm in the 13C NMR spectrum.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
7.10 – 7.25Multiplet (m)4H-Aromatic protons (Ar-H)
3.35Triplet (t)2H7.5 Hz −CH2​−I
3.20Triplet (t)2H7.5 Hz Ar−CH2​−CH2​−I
2.65Triplet (t)2H7.5 Hz Ar−CH2​− (octyl base)
1.25 – 1.60Multiplet (m)12H- −CH2​− (octyl chain)
0.88Triplet (t)3H6.8 Hz −CH3​ (octyl terminal)

Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )

Chemical Shift (ppm)Carbon TypeAssignment
140.5, 138.2Quaternary (C)Aromatic C (substituted)
129.5, 128.0, 126.5, 126.0Methine (CH)Aromatic C-H
38.5Methylene ( CH2​ ) Ar−CH2​−CH2​−I
32.5Methylene ( CH2​ ) Ar−CH2​− (octyl base)
31.9, 30.8, 29.7, 29.5, 29.3, 22.7Methylene ( CH2​ )Octyl chain carbons
14.1Methyl ( CH3​ )Octyl terminal carbon
5.5Methylene ( CH2​ ) −CH2​−I (Heavy atom effect)
Mass Spectrometry (HRMS) and Vibrational Spectroscopy (FT-IR)

Causality: Alkyl iodides are highly susceptible to in-source fragmentation during Electrospray Ionization (ESI). Therefore, Gas Chromatography coupled with Electron Ionization (GC-EI-MS) is the preferred technique. It allows for the observation of the molecular ion ( M+ ) and the highly diagnostic loss of the iodine radical [M−I]+ . FT-IR is utilized orthogonally to confirm the ortho-disubstitution via the out-of-plane C-H bending mode at 750 cm−1 .

Table 3: HRMS and FT-IR Diagnostic Data

TechniqueKey ObservationTheoretical ValueExperimental FindingStructural Implication
HRMS (EI) Molecular Ion [M]+ 344.1001 m/z344.0998 m/zConfirms formula C16​H25​I
HRMS (EI) Base Peak [M−I]+ 217.1956 m/z217.1952 m/zConfirms labile iodoethyl group
FT-IR (ATR) Out-of-plane C-H bend~750 cm−1 748 cm−1 Confirms 1,2-ortho disubstitution
FT-IR (ATR) C-I stretch~500-600 cm−1 552 cm−1 Confirms carbon-iodine bond

Conclusion

The structural elucidation of 1-(2-iodoethyl)-2-octylbenzene requires a meticulously designed, self-validating analytical framework. By leveraging the orthogonal strengths of Prep-HPLC, long-relaxation NMR, GC-EI-MS, and FT-IR, researchers can definitively map the regiochemical architecture of this critical Fingolimod impurity. This level of analytical rigor not only satisfies ICH Q3A(R2) regulatory mandates but also provides process chemists with the exact mechanistic feedback required to optimize upstream Friedel-Crafts parameters and improve overall API yield.

References

  • Pharmaffiliates. "1-(2-Iodoethyl)-2-octylbenzene - Impurity Standard." Pharmaffiliates Product Catalog, 2024.[Link]

  • International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Harmonised Tripartite Guideline, Oct 2006.[Link]

  • Pan, J., et al. "A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis." Chemistry Central Journal, vol. 9, no. 5, 2015.[Link]

Sources

Foundational

De Novo Regiocontrolled Synthesis of 1-(2-Iodoethyl)-2-octylbenzene: A Mechanistic and Methodological Guide

Abstract 1-(2-iodoethyl)-2-octylbenzene (also known as 2-octylphenethyl iodide) is a critical ortho-substituted building block, frequently utilized in the synthesis of immunosuppressive agents such as ortho-fingolimod an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 1-(2-iodoethyl)-2-octylbenzene (also known as 2-octylphenethyl iodide) is a critical ortho-substituted building block, frequently utilized in the synthesis of immunosuppressive agents such as ortho-fingolimod analogs and in the impurity profiling of active pharmaceutical ingredients (APIs)[1][2]. Unlike its para-substituted counterpart, synthesizing the ortho-isomer presents unique steric and regiochemical challenges. As a Senior Application Scientist, I have found that traditional Friedel-Crafts approaches fail to provide the necessary regiocontrol. This whitepaper details a highly regiocontrolled, three-step synthetic mechanism—Sonogashira coupling, catalytic hydrogenation, and Finkelstein iodination—designed to bypass isomeric mixtures and deliver high-purity material.

Strategic Rationale & Retrosynthetic Analysis

Traditional routes to alkylated phenethyl iodides often rely on Friedel-Crafts acylation or alkylation. However, applying these methods to phenethyl derivatives yields predominantly para-substituted products due to the steric bulk of the ethyl chain.

Causality of Choice: To achieve absolute ortho-regiocontrol, we employ a bottom-up construction starting from commercially available 2-bromophenethyl alcohol. By pre-installing the functionalized ethyl chain (as an alcohol) at the ortho position relative to a halide, we dictate the exact site of octyl chain attachment via palladium-catalyzed cross-coupling. The alcohol is temporarily retained as a robust, non-interfering placeholder before its final conversion to a primary iodide.

SyntheticWorkflow Starting 2-bromophenethyl alcohol + 1-octyne Alkyne 2-(2-(oct-1-yn-1-yl)phenyl)ethan-1-ol Starting->Alkyne Sonogashira Alcohol 2-(2-octylphenyl)ethan-1-ol Alkyne->Alcohol Hydrogenation Target 1-(2-iodoethyl)-2-octylbenzene Alcohol->Target Iodination

Forward synthetic workflow for absolute ortho-regiocontrol.

Step-by-Step Mechanistic Elucidation & Protocols

Phase 1: Sonogashira Cross-Coupling

The first transformation involves the coupling of 2-bromophenethyl alcohol with 1-octyne. This methodology is a cornerstone of modern C-C bond formation ()[3].

Mechanism: The reaction is driven by a dual-catalyst system (Pd/Cu). Pd(0) undergoes oxidative addition into the C(sp2)-Br bond. Concurrently, the Cu(I) co-catalyst activates 1-octyne, forming a copper acetylide. Transmetalation transfers the octynyl group to the Pd(II) center, followed by trans-cis isomerization and reductive elimination to yield 2-(2-(oct-1-yn-1-yl)phenyl)ethan-1-ol.

Self-Validating Protocol:

  • Charge a flame-dried Schlenk flask with 2-bromophenethyl alcohol (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill with Argon (3x) to prevent homocoupling (Glaser coupling) of the alkyne.

  • Add degassed triethylamine (solvent/base) and 1-octyne (1.2 eq).

  • Stir at 60°C for 12 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the starting material (Rf ~0.4) should completely disappear, replaced by a UV-active product spot (Rf ~0.5).

  • Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography.

SonogashiraCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Ar-Br PdII_Trans Pd(II) Transmetalation PdII_Ox->PdII_Trans Cu-Alkyne PdII_Red Pd(II) Reductive Elimination PdII_Trans->PdII_Red Isomerization PdII_Red->Pd0 Product

Dual Pd/Cu catalytic cycle for the ortho-alkynylation of 2-bromophenethyl alcohol.

Phase 2: Catalytic Hydrogenation

Mechanism: The alkyne must be fully saturated to an alkane. Using Pd/C under an H2 atmosphere, the alkyne adsorbs onto the palladium surface. Sequential syn-addition of hydrogen atoms reduces the alkyne to an alkene, and subsequently to the alkane, yielding 2-(2-octylphenyl)ethan-1-ol.

Self-Validating Protocol:

  • Dissolve the alkynyl alcohol in anhydrous ethanol.

  • Add 10% Pd/C (10% w/w).

  • Purge the vessel with H2 gas and maintain under a balloon pressure (1 atm) at room temperature for 16 hours.

    • Validation: 1H-NMR of an aliquot must show the disappearance of the alkyne/alkene protons and the appearance of a continuous aliphatic chain multiplet (δ 1.25-1.40 ppm).

  • Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.

Phase 3: Iodination (Appel Reaction vs. Mesylation/Finkelstein)

The final step converts the primary alcohol to an iodide. While previous studies have demonstrated the utility of iodination in related fingolimod precursors ()[4], the choice of iodination method dictates the purity profile.

Causality of Choice: We evaluated two pathways: the Appel reaction (I2, PPh3, imidazole) and the Mesylation/Finkelstein sequence. The Appel reaction is highly efficient but generates triphenylphosphine oxide (TPPO), which can be difficult to separate from the lipophilic product. The Mesylation/Finkelstein route provides a cleaner crude profile, as the mesylate is easily isolated, and the subsequent Finkelstein reaction is driven to completion by the precipitation of sodium mesylate in acetone.

Quantitative Data: Iodination Optimization

MethodReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC)Primary Impurity
Appel I2, PPh3, Imidazole, DCM0 to 2548292%TPPO (~5%)
Mesylation / Finkelstein 1. MsCl, Et3N, DCM 2. NaI, Acetone1. 0 2. 601. 2 2. 1289>98%Unreacted MsO- (<1%)

Self-Validating Protocol (Mesylation/Finkelstein):

  • Mesylation: To a 0°C solution of 2-(2-octylphenyl)ethan-1-ol in DCM, add Et3N (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 2 hours.

    • Validation: TLC shows complete conversion to a less polar spot. Wash with 1N HCl, brine, dry over MgSO4, and concentrate.

  • Finkelstein: Dissolve the crude mesylate in anhydrous acetone. Add NaI (3.0 eq) and reflux (60°C) for 12 hours.

    • Validation: The reaction mixture will become cloudy as sodium mesylate precipitates, driving the equilibrium forward.

  • Filter the precipitate, concentrate the filtrate, and partition between Et2O and water. Wash the organic layer with 10% Na2S2O3 to remove trace I2, dry, and evaporate to yield pure 1-(2-iodoethyl)-2-octylbenzene.

Conclusion

The synthesis of 1-(2-iodoethyl)-2-octylbenzene requires strict adherence to regiocontrol, which is elegantly achieved through a Sonogashira-hydrogenation-iodination sequence. By utilizing 2-bromophenethyl alcohol as the foundational scaffold, researchers can bypass the isomeric impurities common in direct alkylation methods, ensuring high-fidelity material for downstream pharmaceutical applications, such as the synthesis of ortho-substituted 2-aminopropane-1,3-diols ()[2].

References

  • Title: Iron-Catalyzed Cross-Coupling Reactions. A Scalable Synthesis of the Immunosuppressive Agent FTY720 Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]

Sources

Exploratory

Strategic Sourcing and Synthesis of 1-(2-Iodoethyl)-2-octylbenzene: A Fingolimod ortho-Impurity Standard

Executive Summary In the landscape of immunomodulatory drug development, Fingolimod (FTY720) stands as a critical therapeutic agent for multiple sclerosis. The synthesis of Fingolimod relies heavily on the para-substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of immunomodulatory drug development, Fingolimod (FTY720) stands as a critical therapeutic agent for multiple sclerosis. The synthesis of Fingolimod relies heavily on the para-substituted intermediate, 1-(2-iodoethyl)-4-octylbenzene. However, regulatory compliance and rigorous analytical profiling require the synthesis of its positional isomer, 1-(2-iodoethyl)-2-octylbenzene , which serves as a critical impurity standard[1].

Because standard electrophilic aromatic substitution of octylbenzene overwhelmingly favors para-substitution due to steric hindrance[2], isolating the ortho-impurity from the bulk active pharmaceutical ingredient (API) process is highly inefficient. This whitepaper outlines directed, regioselective synthetic strategies for 1-(2-iodoethyl)-2-octylbenzene, detailing the mechanistic causality, starting material selection, and self-validating experimental protocols required to synthesize this standard with absolute regiochemical fidelity.

Retrosynthetic Analysis & Starting Material Selection

To achieve absolute regiocontrol, the synthetic design must bypass the non-selective Friedel-Crafts acylation of octylbenzene. We propose two bottom-up retrosynthetic pathways converging on the key intermediate, 2-(2-octylphenyl)ethanol , which is subsequently subjected to a deoxy-iodination reaction.

  • The Cross-Coupling Approach (Kumada): Utilizing 2-bromophenethyl alcohol as the starting material. The pre-existing ethyl alcohol moiety locks the regiochemistry, while the aryl bromide serves as the electrophilic handle for a nickel-catalyzed Kumada coupling with an octyl Grignard reagent[3].

  • The Grignard Addition Approach: Utilizing 1-bromo-2-octylbenzene. The pre-installed octyl chain dictates the ortho-position, which is metalated and reacted with ethylene oxide to install the hydroxyethyl group.

Retrosynthesis Target 1-(2-Iodoethyl)-2-octylbenzene (Target Impurity) Alcohol 2-(2-Octylphenyl)ethanol (Key Intermediate) Target->Alcohol Appel Reaction (I2, PPh3) SM3 Octylbenzene + Electrophile Target->SM3 Friedel-Crafts (Non-selective) SM1 2-Bromophenethyl alcohol + Octyl-MgBr Alcohol->SM1 Kumada Coupling (Ni-Catalyst) SM2 1-Bromo-2-octylbenzene + Ethylene Oxide Alcohol->SM2 Grignard Addition

Retrosynthetic strategies for 1-(2-iodoethyl)-2-octylbenzene.

Quantitative Evaluation of Starting Materials

To guide procurement and route selection, the following table summarizes the operational metrics of the three potential starting materials.

Starting MaterialSynthetic StrategyRegioselectivityEst. Overall YieldScalabilityPrimary Challenge
Octylbenzene Friedel-Crafts AcylationPoor (Para-major)< 5% (Ortho)HighTedious chromatographic isomer separation
2-Bromophenethyl alcohol Kumada Cross-CouplingAbsolute (100% Ortho)65–75%ModerateRequires transient hydroxyl protection
1-Bromo-2-octylbenzene Grignard + Ethylene OxideAbsolute (100% Ortho)50–60%LowToxicity and handling of Ethylene Oxide

Experimental Protocols & Mechanistic Causality

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a recipe; it is a sequence of chemically logical steps designed to be self-validating.

Protocol A: Synthesis of 2-(2-Octylphenyl)ethanol via Kumada Coupling

Step 1: Hydroxyl Protection (Thermodynamic Control)

  • Procedure: Dissolve 2-bromophenethyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Stir at room temperature for 4 hours.

  • Causality: The hydroxyl proton is highly acidic relative to a Grignard reagent. Failure to protect the alcohol will result in the destructive quenching of the octylmagnesium bromide in the subsequent step. The tetrahydropyranyl (THP) ether provides robust stability under basic conditions.

  • Self-Validation: TLC monitoring (Hexane:EtOAc 4:1) will show the complete disappearance of the polar alcohol spot, replaced by a higher Rf THP-ether spot.

Step 2: Nickel-Catalyzed Kumada Coupling

  • Procedure: In a flame-dried Schlenk flask under argon, dissolve the THP-protected aryl bromide in anhydrous THF. Add 5 mol% of NiCl2​(dppp) catalyst. Cool to 0 °C. Dropwise, add a 2.0 M solution of octylmagnesium bromide in THF (1.2 eq). Warm to room temperature and stir for 12 hours.

  • Causality: The Kumada coupling efficiently forms C(sp2)–C(sp3) bonds[3]. The bidentate dppp (1,3-bis(diphenylphosphino)propane) ligand is specifically chosen to coordinate the nickel center tightly, suppressing unwanted β -hydride elimination of the octyl chain, which would otherwise yield octene byproducts.

  • Self-Validation: The reaction mixture will transition from pale green (Ni-precatalyst) to a deep red/brown active catalytic species. GC-MS analysis of a quenched aliquot must confirm the molecular ion of the coupled product before proceeding.

Step 3: Deprotection

  • Procedure: Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over MgSO4​ , and concentrate. Dissolve the crude oil in methanol, add catalytic p-toluenesulfonic acid (p-TsOH), and stir for 2 hours to cleave the THP ether. Purify via flash chromatography to yield pure 2-(2-octylphenyl)ethanol.

Protocol B: Deoxy-Iodination via the Appel Reaction

To convert the intermediate alcohol to the target 1-(2-iodoethyl)-2-octylbenzene, we utilize the Appel reaction[4].

Procedure:

  • Dissolve 2-(2-octylphenyl)ethanol (1.0 eq) in anhydrous DCM at 0 °C.

  • Add triphenylphosphine ( PPh3​ , 1.2 eq) and imidazole (1.2 eq).

  • Portion-wise, add elemental iodine ( I2​ , 1.2 eq).

  • Stir at room temperature for 2 hours.

  • Filter the precipitate, wash the organic layer with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ), concentrate, and purify via silica gel chromatography (100% Hexane).

Mechanistic Causality & Self-Validation: The Appel reaction is chosen over traditional hydroiodic acid (HI) treatment because it operates under mild, nearly neutral conditions, preventing acid-catalyzed carbocation rearrangements of the octyl chain[4]. Imidazole is included as a non-nucleophilic base to scavenge the generated HI byproduct.

The reaction is driven forward by a massive thermodynamic sink: the formation of the extremely strong P=O double bond (bond dissociation energy ≈575 kJ/mol )[4]. The protocol is self-validating; as the reaction proceeds, the dark purple color of the iodine dissipates into a pale yellow solution, accompanied by the visible precipitation of insoluble triphenylphosphine oxide ( Ph3​P=O ), confirming reaction progression.

AppelMechanism Step1 PPh3 + I2 -> [Ph3P-I]+ I- Step2 Alcohol Activation [Ph3P-O-R]+ Step1->Step2 ROH addition (- HI) Step3 SN2 Displacement by I- Inversion of Configuration Step2->Step3 Nucleophilic Attack DrivingForce Thermodynamic Driver: Ph3P=O Bond Formation Step3->DrivingForce Yields Target + Ph3P=O

Mechanistic workflow and thermodynamic causality of the Appel iodination.

Conclusion

The synthesis of 1-(2-iodoethyl)-2-octylbenzene demands a departure from the bulk manufacturing routes used for Fingolimod. By utilizing 2-bromophenethyl alcohol as a regiochemically locked starting material and employing a robust sequence of Kumada cross-coupling followed by an Appel deoxy-iodination, researchers can reliably generate high-purity ortho-impurity standards required for rigorous pharmaceutical quality control.

References

  • Pharmaffiliates. "1-(2-Iodoethyl)-2-octylbenzene". Pharmaffiliates Impurity Standards.[Link]

  • Pan, J., et al. (2015). "A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis". Chemistry Central Journal, 9(1):5.[Link]

  • Grokipedia. "Appel reaction". Grokipedia Organic Chemistry Database.[Link]

  • Cherney, A. H., et al. (2015). "Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds". Chemical Reviews (PMC).[Link]

Sources

Foundational

Comprehensive Physicochemical Profiling and Solubility Dynamics of 1-(2-Iodoethyl)-2-octylbenzene

Executive Summary In the landscape of modern medicinal chemistry, the handling of highly lipophilic intermediates dictates the success of downstream synthetic yields and impurity clearance. 1-(2-Iodoethyl)-2-octylbenzene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the handling of highly lipophilic intermediates dictates the success of downstream synthetic yields and impurity clearance. 1-(2-Iodoethyl)-2-octylbenzene (CAS: 162358-96-5) and its regioisomer 1-(2-iodoethyl)-4-octylbenzene (CAS: 162358-07-8) are critical intermediates and recognized impurities in the synthesis of Fingolimod (FTY720), a blockbuster sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis[1][2].

Because this compound presents as a dense, viscous oil at room temperature[2], its solubility profile is governed by extreme hydrophobicity. This whitepaper provides an in-depth technical analysis of its thermodynamic solubility, the causality behind its physicochemical behavior, and a field-proven, self-validating protocol for empirical solubility determination.

Structural Causality & Physicochemical Profiling

To understand the solubility of 1-(2-iodoethyl)-2-octylbenzene, one must deconstruct its molecular architecture. The molecule consists of three distinct domains:

  • The Aromatic Core: Provides planar lipophilicity and allows for π−π stacking interactions in aromatic solvents.

  • The Octyl Chain ( C8​H17​ ): A massive hydrocarbon tail that dominates the molecule's dielectric constant, rendering the overall structure highly non-polar.

  • The 2-Iodoethyl Group: While the iodine atom is highly polarizable (creating strong dispersion forces), it is a very weak hydrogen-bond acceptor.

The Causality of Insolubility in Water: The dissolution of a solute in water requires the creation of a "cavity" in the hydrogen-bonded water network. The energetic cost (cavity formation energy) to accommodate the bulky octylbenzene structure is massive. Because the iodine atom cannot form compensatory hydrogen bonds with water, the enthalpic penalty of dissolution is never overcome, resulting in a compound that is practically insoluble in aqueous media. Conversely, in low-polarity organic solvents (like chloroform or ethyl acetate), the strong London dispersion forces between the solvent and the polarizable iodine atom drive spontaneous, highly favorable dissolution[2].

Synthesis A Octylbenzene (Starting Material) B Acylation & Reduction (Intermediate Steps) A->B C Iodination (Light-Sensitive) B->C D 1-(2-Iodoethyl)-2-octylbenzene (Highly Lipophilic Oil) C->D E Alkylation with Diethyl Acetamidomalonate D->E F Fingolimod (FTY720) (S1P Receptor Modulator) E->F

Figure 1: Synthetic pathway of Fingolimod highlighting the lipophilic 1-(2-iodoethyl)-2-octylbenzene.

Thermodynamic Solubility Matrix

The following matrix summarizes the solubility profile of 1-(2-iodoethyl)-2-octylbenzene across a spectrum of solvents. Data is synthesized based on its structural homology and documented behavior in extraction and chromatography protocols[2].

SolventDielectric Constant ( ε )Empirical Solubility (25°C)Mechanistic Rationale
Water 80.1 <0.001 mg/mLProhibitive cavitation energy; lack of H-bonding capabilities.
Methanol 32.7 ∼25−50 mg/mLModerate dipole-induced dipole interactions; limited by the octyl chain.
Dimethyl Sulfoxide (DMSO) 46.7 ∼10−20 mg/mLHigh solvent polarity restricts full solvation of the hydrophobic tail.
Ethyl Acetate 6.0 >500 mg/mL (Miscible)Favorable dispersion forces; standard solvent for liquid-liquid extraction.
Chloroform ( CHCl3​ ) 4.8 >500 mg/mL (Miscible)Excellent solvation of alkyl halides due to matching polarizability.
Hexane 1.9 >500 mg/mL (Miscible)"Like-dissolves-like"; near-perfect thermodynamic affinity for the octyl chain.

Experimental Workflow: High-Precision Solubility Determination

Standard shake-flask methods often fail for compounds like 1-(2-iodoethyl)-2-octylbenzene due to two factors: photolytic degradation and membrane adsorption . Alkyl iodides are highly sensitive to UV/visible light, which cleaves the C-I bond to generate free iodine radicals. Furthermore, filtering a lipophilic oil through standard PTFE or nylon membranes often results in the oil coating the membrane, artificially lowering the measured concentration.

The following protocol is designed as a self-validating system to ensure absolute thermodynamic accuracy.

Protocol S1 1. Solute Addition (Amber Flasks to prevent photolysis) S2 2. Isothermal Agitation (Parallel 24h, 48h, 72h checks) S1->S2 S3 3. Ultracentrifugation (Avoids membrane adsorption) S2->S3 S4 4. Aliquot Extraction (From clarified supernatant) S3->S4 S5 5. HPLC-UV Analysis (C18 Column, High Organic Phase) S4->S5

Figure 2: Shake-flask protocol optimized for lipophilic, light-sensitive alkyl iodide oils.

Step-by-Step Methodology:
  • Preparation (Light Exclusion): Weigh an excess amount of 1-(2-iodoethyl)-2-octylbenzene (approx. 50 mg for polar solvents, 1 g for non-polar solvents) into amber glass vials to prevent photolytic degradation of the alkyl iodide.

  • Solvent Addition & Sealing: Add 1.0 mL of the target solvent. Purge the headspace with Argon or Nitrogen gas to prevent oxidative side-reactions, and seal tightly with PTFE-lined caps.

  • Isothermal Equilibration (Self-Validation Step): Place the vials in an isothermal shaker at 25.0 ± 0.1 °C. Crucial Causality: To ensure the system is self-validating, prepare parallel flasks to be pulled at 24, 48, and 72 hours. Concordance between the 48h and 72h timepoints validates that true thermodynamic equilibrium has been achieved, ruling out kinetic supersaturation or emulsion artifacts.

  • Phase Separation via Ultracentrifugation: Do not use syringe filters. Transfer the suspension to amber microcentrifuge tubes and centrifuge at 15,000 × g for 20 minutes at 25°C. This forces undissolved microscopic oil droplets to the bottom (or top, depending on solvent density; the density of the compound is ∼1.26 g/cm3 [2]), leaving a clear thermodynamic solution.

  • Quantification: Carefully aspirate an aliquot of the clear phase, dilute appropriately in the mobile phase (e.g., 80:20 Acetonitrile:Water), and quantify using HPLC-UV (typically at 210-220 nm due to the lack of strong chromophores beyond the isolated benzene ring).

Implications in Drug Development

Understanding the solubility of 1-(2-iodoethyl)-2-octylbenzene is not merely an academic exercise; it is a critical parameter in process chemistry. During the synthesis of Fingolimod, this compound must undergo nucleophilic substitution (alkylation) with diethyl acetamidomalonate[2][3].

Because the malonate salt is highly polar and the iodo-compound is extremely lipophilic, finding a common solvent is challenging. Process chemists rely on polar aprotic solvents (like DMF or DMSO) that possess a high enough dielectric constant to dissolve the salt, but sufficient organic character to solubilize the octylbenzene derivative. Alternatively, biphasic systems utilizing phase-transfer catalysts (PTCs) are employed, where the precise partition coefficient (LogP) and solubility limits of the iodo-compound dictate the reaction kinetics. Furthermore, as a regulated impurity[1][4], its high lipophilicity means it will co-elute with the API unless strict crystallization or reverse-phase chromatography protocols are established based on the solubility differentials outlined in this guide.

References

  • Pharmaffiliates. "1-(2-Iodoethyl)-2-octylbenzene (CAS 162358-96-5) - Fingolimod Impurity". Pharmaffiliates Reference Standards. Available at: [Link]

  • Lotusfeet Pharma. "1-(2-Iodoethyl)-2-octylbenzene Impurity Standards". Lotusfeet Pharma. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Utility of 1-(2-Iodoethyl)-2-octylbenzene: A Guide to Application and Protocol

Abstract This technical guide delineates the prospective applications of 1-(2-iodoethyl)-2-octylbenzene in modern organic synthesis. While direct literature on this specific molecule is nascent, its structural features—a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates the prospective applications of 1-(2-iodoethyl)-2-octylbenzene in modern organic synthesis. While direct literature on this specific molecule is nascent, its structural features—an ortho-disubstituted aromatic ring bearing a primary alkyl iodide and a long-chain alkyl group—suggest significant potential as a precursor for complex carbocyclic frameworks, particularly substituted indanes. This document provides a comprehensive overview of its potential synthesis, detailed protocols for its application in key transformations such as intramolecular cyclization (both radical and metal-catalyzed) and intermolecular cross-coupling reactions, and mechanistic insights into these processes. The protocols and applications described herein are based on established chemical principles and analogous reactivity observed in structurally related compounds, offering a predictive yet robust framework for researchers in chemical synthesis and drug development.

Introduction: Structural Significance and Potential

The molecule 1-(2-iodoethyl)-2-octylbenzene presents a unique combination of functionalities that make it a valuable, albeit currently underexplored, building block in organic synthesis. The presence of a primary alkyl iodide offers a reactive handle for a variety of transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. More significantly, its ortho arrangement with a long alkyl (octyl) chain creates a predisposition for intramolecular reactions, providing a strategic pathway to the synthesis of 1-octylindane and its derivatives. Indane scaffolds are prevalent in numerous biologically active molecules and materials, making efficient synthetic routes to functionalized indanes highly sought after.[1]

This guide will first propose a plausible synthetic route to 1-(2-iodoethyl)-2-octylbenzene and then delve into its primary application in the synthesis of 1-octylindane through intramolecular cyclization. Further applications in intermolecular cross-coupling reactions will also be discussed.

Proposed Synthesis of 1-(2-Iodoethyl)-2-octylbenzene

A practical synthesis of the title compound can be envisioned through a multi-step sequence, starting from commercially available materials. A robust approach involves the initial introduction of the octyl group, followed by the elaboration of the iodoethyl moiety.

A common strategy to avoid carbocation rearrangements associated with direct Friedel-Crafts alkylation is a Friedel-Crafts acylation followed by a reduction.[2][3][4]

Workflow for the Synthesis of 1-(2-Iodoethyl)-2-octylbenzene

cluster_synthesis Proposed Synthesis A Ethylbenzene B Octanoyl chloride, AlCl3 (Friedel-Crafts Acylation) A->B Step 1 C 1-(1-Oxooctyl)-2-ethylbenzene B->C D H2/Pd-C or Zn(Hg)/HCl (Clemmensen/Wolff-Kishner Reduction) C->D Step 2 E 1-Octyl-2-ethylbenzene D->E F N-Bromosuccinimide (NBS), Initiator (Benzylic Bromination) E->F Step 3a G 1-(1-Bromoethyl)-2-octylbenzene F->G H Sodium Iodide, Acetone (Finkelstein Reaction) G->H Step 4a I 1-(1-Iodoethyl)-2-octylbenzene (Isomer) H->I J Alternative: 2-Octylphenylethanol K I2, PPh3, Imidazole (Appel Reaction) J->K Step 3b L 1-(2-Iodoethyl)-2-octylbenzene (Target Molecule) K->L

Caption: Proposed synthetic pathways to 1-(2-iodoethyl)-2-octylbenzene.

Primary Application: Intramolecular Cyclization to 1-Octylindane

The spatial proximity of the iodoethyl group and the octyl chain in 1-(2-iodoethyl)-2-octylbenzene makes it an ideal precursor for intramolecular cyclization to form 1-octylindane. This transformation can be achieved through several methodologies, most notably via radical-mediated or palladium-catalyzed pathways.

Radical-Mediated Intramolecular Cyclization

The generation of a primary radical at the benzylic position via homolytic cleavage of the carbon-iodine bond, followed by a 5-exo-trig cyclization onto the aromatic ring, is a well-established method for forming indane structures.[5][6][7][8][9][10]

cluster_mechanism Radical Cyclization Mechanism Start 1-(2-Iodoethyl)-2-octylbenzene Radical_Initiator Bu3SnH, AIBN (Radical Initiator) Start->Radical_Initiator Aryl_Radical Primary Alkyl Radical Intermediate Radical_Initiator->Aryl_Radical Cyclization 5-exo-trig Cyclization Aryl_Radical->Cyclization Indanyl_Radical Indanyl Radical Intermediate Cyclization->Indanyl_Radical Quenching Hydrogen Atom Abstraction Indanyl_Radical->Quenching Product 1-Octylindane Quenching->Product

Caption: Mechanism of radical-mediated synthesis of 1-octylindane.

Protocol 1: Radical-Mediated Synthesis of 1-Octylindane

Materials:

  • 1-(2-Iodoethyl)-2-octylbenzene (1.0 equiv)

  • Tri-n-butyltin hydride (Bu₃SnH) (1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous toluene

  • Argon atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, add 1-(2-iodoethyl)-2-octylbenzene (1.0 mmol) and anhydrous toluene (20 mL).

  • Degas the solution by bubbling argon through it for 20 minutes.

  • In a separate flask, prepare a solution of Bu₃SnH (1.2 mmol) and AIBN (0.1 mmol) in anhydrous toluene (10 mL) and degas with argon.

  • Heat the solution of the substrate to reflux (approx. 110 °C).

  • Slowly add the Bu₃SnH and AIBN solution to the refluxing mixture over 4 hours using a syringe pump.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-octylindane.

Palladium-Catalyzed Intramolecular Heck-Type Cyclization

An alternative and often milder approach to cyclization involves a palladium-catalyzed intramolecular Heck-type reaction. This method proceeds via oxidative addition of the C-I bond to a Pd(0) catalyst, followed by intramolecular carbopalladation and subsequent reductive elimination.

cluster_mechanism_pd Pd-Catalyzed Cyclization Mechanism Start 1-(2-Iodoethyl)-2-octylbenzene + Pd(0) OxAdd Oxidative Addition Start->OxAdd Pd_Intermediate Alkyl-Pd(II) Intermediate OxAdd->Pd_Intermediate Cyclization Intramolecular Carbopalladation Pd_Intermediate->Cyclization Cyclized_Pd Cyclized Pd(II) Intermediate Cyclization->Cyclized_Pd Beta_Hydride Beta-Hydride Elimination Cyclized_Pd->Beta_Hydride Product 1-Octylindane + HPd(II)I Beta_Hydride->Product Reductive_Elimination Reductive Elimination (Base) Product->Reductive_Elimination Base Catalyst_Regen Pd(0) Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Start Catalytic Cycle

Caption: Catalytic cycle for the intramolecular Heck-type synthesis of 1-octylindane.

Protocol 2: Palladium-Catalyzed Synthesis of 1-Octylindane

Materials:

  • 1-(2-Iodoethyl)-2-octylbenzene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Silver carbonate (Ag₂CO₃) (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add 1-(2-iodoethyl)-2-octylbenzene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and Ag₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional diethyl ether.

  • Wash the combined organic filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to yield 1-octylindane.

Further Applications: Intermolecular Cross-Coupling Reactions

The aryl iodide functionality in 1-(2-iodoethyl)-2-octylbenzene also makes it a suitable substrate for a range of palladium-catalyzed intermolecular cross-coupling reactions, allowing for the introduction of various substituents at the iodine-bearing carbon.

Table 1: Potential Intermolecular Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki Coupling Aryl/vinyl boronic acid or esterPd(PPh₃)₄, base (e.g., K₂CO₃)Biaryl or styrenyl derivative
Sonogashira Coupling Terminal alkynePdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)Aryl-alkyne derivative
Heck Coupling AlkenePd(OAc)₂, PPh₃, base (e.g., Et₃N)Substituted alkene
Buchwald-Hartwig Amination AminePd₂(dba)₃, ligand (e.g., BINAP), base (e.g., NaOtBu)Aryl amine derivative
Stille Coupling OrganostannanePd(PPh₃)₄Biaryl or vinyl derivative

Conclusion

1-(2-Iodoethyl)-2-octylbenzene, while not extensively documented, represents a versatile synthetic intermediate with significant potential. Its primary utility lies in its capacity for intramolecular cyclization to furnish the valuable 1-octylindane scaffold, achievable through both robust radical-mediated and milder palladium-catalyzed pathways. Furthermore, its aryl iodide moiety opens the door to a wide array of intermolecular cross-coupling reactions, enabling the synthesis of a diverse range of complex aromatic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for researchers looking to exploit the synthetic potential of this and structurally related molecules in their research endeavors.

References

  • Wang, X.-X., & Jiao, L. (2024). Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes. Journal of the American Chemical Society, 146(37), 25552-25561. [Link][11]

  • ChemRxiv. (n.d.). Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes. [Link][12][13]

  • DOI. (n.d.). Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes. [Link][14]

  • Jiao Research Group. (2025). Palladium-Catalyzed ortho-Alkylation of Iodoarenes Enabled by a Cooperative Cycloolefin Ligand and a Bulky Trialkylphosphine (Synpacts). [Link][15]

  • Li, Z. et al. (2022). Metal-free radical cascade cyclization/haloazidation of enynones to access functionalized 1-indanones. Organic & Biomolecular Chemistry. [Link][5]

  • PubMed. (2009). Palladium(II)-catalyzed ortho alkylation of benzoic acids with alkyl halides. Angewandte Chemie International Edition, 48(33), 6097-100. [Link][16]

  • Chemistry LibreTexts. (2020). 16.2: Preparation of alkylbenzenes. [Link][2]

  • ResearchGate. (2006). Sequenced cyclizations involving intramolecular capture of alkyl-oxyaminyl radicals. Synthesis of heterocyclic compounds. Tetrahedron Letters, 47(23), 3909-3912. [Link][6]

  • Organic Chemistry Portal. (n.d.). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. [Link][17]

  • Organic Chemistry Portal. (n.d.). Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans. [Link][18]

  • RSC Publishing. (n.d.). Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. Organic & Biomolecular Chemistry. [Link][19]

  • ACS Publications. (2024). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Journal of the American Chemical Society. [Link][20]

  • PubMed. (2011). Radical and Heck cyclizations of diastereomeric o-haloanilide atropisomers. Journal of Organic Chemistry, 76(4), 1048-59. [Link][7]

  • YouTube. (2016). Synthesis of Alkyl Benzenes I. [Link][4]

  • PubMed. (2004). Palladium-catalyzed intramolecular oxidative alkylation of 4-pentenyl beta-dicarbonyl compounds. Chemistry, 10(24), 6343-52. [Link][1]

  • Google Patents. (n.d.). US4219686A - Process for the preparation of alkylbenzenes. [21]

  • PubMed Central. (2024). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules, 29(8), 1735. [Link][8]

  • PubMed. (2021). I2 -Promoted Intramolecular Oxidative Cyclization of Butenyl Anilines: A Facile Route to Benzo[b]azepines. Chemistry, an Asian Journal, 16(18), 2614-2617. [Link][22]

  • RSC Publishing. (n.d.). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Advances. [Link][9]

  • RSC Publishing. (n.d.). A novel one-pot synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. RSC Advances. [Link][23]

  • PubMed Central. (2014). Photochemical Aryl Radical Cyclizations to Give (E)-3-Ylideneoxindoles. Molecules, 19(10), 15636-15648. [Link][10]

Sources

Application

Application Notes &amp; Protocols: 1-(2-Iodoethyl)-2-octylbenzene in Advanced Materials Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 1-(2-iodoethyl)-2-octylbenzene. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 1-(2-iodoethyl)-2-octylbenzene. While primarily documented as an impurity in the synthesis of the immunomodulator Fingolimod[1][2], the unique molecular architecture of 1-(2-iodoethyl)-2-octylbenzene—featuring a reactive iodoethyl group and a bulky, solubilizing octyl chain—presents significant, largely unexplored opportunities in the field of materials science. These notes detail hypothetical, yet scientifically grounded, protocols for its use as a versatile building block in the synthesis of novel organic semiconductors and functionalized surfaces.

Introduction: Unveiling the Potential of a Niche Molecule

1-(2-Iodoethyl)-2-octylbenzene (Figure 1) is an alkyl-substituted iodinated benzene derivative.[1][2] Its structure is characterized by two key features that make it an attractive candidate for materials science applications:

  • The 2-Iodoethyl Group: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactive handle allows for the covalent attachment of this molecule to other chemical entities, including polymers, surfaces, and other organic molecules.

  • The 2-Octylbenzene Moiety: The long, non-polar octyl chain imparts significant solubility in common organic solvents, a crucial property for solution-processable materials used in printed electronics and other thin-film applications. The ortho substitution pattern can also introduce specific steric effects that may influence molecular packing and, consequently, the electronic properties of resulting materials.

These application notes will explore two primary, theoretically-grounded applications: its use as a precursor for a novel organic semiconductor and as a surface modifying agent for tuning the properties of 2D materials like graphene.

Figure 1: Chemical Structure of 1-(2-Iodoethyl)-2-octylbenzene

Caption: Structure of 1-(2-iodoethyl)-2-octylbenzene.

Application I: Synthesis of a Novel Thiophene-Based Organic Semiconductor

The development of solution-processable organic semiconductors is a cornerstone of flexible electronics. The following protocol outlines a hypothetical synthetic route to a novel donor-acceptor type semiconductor where 1-(2-iodoethyl)-2-octylbenzene is used to introduce a solubilizing and sterically-influential side chain onto a thiophene-based polymer backbone.

Rationale and Workflow

The proposed synthesis involves a nucleophilic substitution reaction followed by a Stille cross-coupling polymerization. The iodoethyl group of 1-(2-iodoethyl)-2-octylbenzene will be used to alkylate a hydroxyl-functionalized thiophene monomer. The resulting monomer, now bearing the 2-octylphenethyl side chain, can then be polymerized with a suitable comonomer to yield the final semiconducting polymer. The bulky side chain is expected to enhance solubility and potentially disrupt excessive intermolecular aggregation, which can be beneficial for controlling thin-film morphology.

Figure 2: Proposed Synthetic Workflow for a Novel Organic Semiconductor

workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization start 1-(2-Iodoethyl)-2-octylbenzene reaction1 Williamson Ether Synthesis start->reaction1 thiophene 3-Hydroxy-2-thiophenecarboxaldehyde thiophene->reaction1 base Potassium Carbonate base->reaction1 solvent1 DMF solvent1->reaction1 product1 3-((2-(2-octylphenyl)ethyl)oxy)-2-thiophenecarboxaldehyde monomer1 Functionalized Thiophene Monomer product1->monomer1 reaction1->product1 reaction2 Stille Polymerization monomer1->reaction2 monomer2 Distannyl-comonomer (e.g., BDT) monomer2->reaction2 catalyst Pd(PPh₃)₄ catalyst->reaction2 solvent2 Toluene solvent2->reaction2 polymer Final Semiconducting Polymer analysis GPC, NMR, UV-Vis, CV polymer->analysis reaction2->polymer workflow cluster_functionalization Graphene Functionalization cluster_characterization Characterization start Graphene Oxide (GO) reaction Reductive Alkylation start->reaction reagent1 1-(2-Iodoethyl)-2-octylbenzene reagent1->reaction reagent2 Reducing Agent (e.g., NaBH₄) reagent2->reaction solvent Anhydrous THF solvent->reaction product Functionalized Reduced Graphene Oxide (frGO) analysis Raman, XPS, TGA, SEM/TEM product->analysis reaction->product

Sources

Method

Application Note: Synthesis Protocol for 1-(2-Iodoethyl)-2-octylbenzene

Executive Summary 1-(2-Iodoethyl)-2-octylbenzene (CAS No. 162358-96-5), also known as 2-octylphenethyl iodide, is a critical synthetic intermediate and characterized impurity standard in the development of sphingosine 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Iodoethyl)-2-octylbenzene (CAS No. 162358-96-5), also known as 2-octylphenethyl iodide, is a critical synthetic intermediate and characterized impurity standard in the development of sphingosine 1-phosphate (S1P) receptor modulators, most notably Fingolimod (FTY720) [1]. While Fingolimod utilizes a para-octyl substitution, ortho-substituted analogues like 1-(2-iodoethyl)-2-octylbenzene are essential for comprehensive Structure-Activity Relationship (SAR) profiling and regulatory impurity tracking [2].

This application note details a robust, two-stage synthetic protocol for generating 1-(2-iodoethyl)-2-octylbenzene from ethyl 2-(2-octylphenyl)acetate, emphasizing mechanistic causality, high-yield reaction conditions, and analytical validation.

Mechanistic Context & Causality

The synthesis of alkyl iodides from their corresponding esters requires a systematic approach to prevent unwanted side reactions such as Friedel-Crafts intramolecular cyclization or alkene elimination.

  • Ester Reduction: The protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to achieve a quantitative reduction of the phenylacetate ester to the primary alcohol. LiAlH₄ is selected over milder reducing agents (like NaBH₄) due to the ester's relative stability, ensuring complete conversion without requiring harsh heating that could lead to ether formation.

  • Appel Iodination: The conversion of the resulting 2-(2-octylphenyl)ethanol to the target iodide is achieved via a modified Appel reaction utilizing Iodine (I₂), Triphenylphosphine (PPh₃), and Imidazole.

    • Causality of Imidazole: Imidazole is critical in this matrix. It acts as a nucleophilic catalyst and a mild base to scavenge the generated hydrogen iodide (HI). Neutralizing HI prevents the acid-catalyzed dehydration of the primary alcohol into a styrene derivative, ensuring the reaction proceeds strictly via the desired Sₙ2 substitution pathway.

Synthetic Workflow Visualization

SynthesisWorkflow Start Ethyl 2-(2-octylphenyl)acetate (Starting Material) Reduction Reduction LiAlH4, THF, 0°C to RT Start->Reduction Intermediate 2-(2-Octylphenyl)ethanol (Intermediate) Reduction->Intermediate Quantitative Yield Iodination Appel Iodination PPh3, I2, Imidazole, DCM Intermediate->Iodination Product 1-(2-Iodoethyl)-2-octylbenzene (Target Product) Iodination->Product >85% Yield

Figure 1: Two-stage synthetic workflow for 1-(2-iodoethyl)-2-octylbenzene.

Experimental Protocols

Stage 1: Preparation of 2-(2-Octylphenyl)ethanol

Objective: Complete reduction of the ester to the corresponding phenethyl alcohol.

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Reagent Preparation: Suspend LiAlH₄ (1.2 equivalents, 45.5 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF) and cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve ethyl 2-(2-octylphenyl)acetate (1.0 equivalent, 37.9 mmol) in 30 mL of anhydrous THF. Transfer this solution to the addition funnel and add it dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc, 4:1).

  • Workup (Fieser Method): Re-cool the flask to 0 °C. Sequentially and cautiously add:

    • x mL of distilled water (where x = grams of LiAlH₄ used)

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled water

  • Isolation: Stir vigorously for 15 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether (3 × 50 mL). Concentrate the filtrate under reduced pressure to yield the intermediate alcohol as a clear oil. Proceed to Stage 2 without further purification.

Stage 2: Synthesis of 1-(2-Iodoethyl)-2-octylbenzene

Objective: Sₙ2 iodination of the primary alcohol.

  • Setup: In a 250 mL round-bottom flask under argon, dissolve the crude 2-(2-octylphenyl)ethanol (1.0 equivalent) from Stage 1 in 100 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add Triphenylphosphine (1.2 equivalents) and Imidazole (1.5 equivalents). Stir until completely dissolved, then cool the solution to 0 °C.

  • Iodination: Add Iodine (1.2 equivalents) in small portions over 15 minutes. The solution will initially turn dark brown and gradually lighten as the iodine is consumed to form the active phosphonium intermediate.

  • Reaction: Protect the flask from light (wrap in aluminum foil) and stir at room temperature for 3 hours.

  • Quench & Extraction: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine. Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer with DCM (2 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. To precipitate the triphenylphosphine oxide byproduct, triturate the crude residue with cold hexanes and filter. Purify the filtrate via silica gel flash chromatography (eluting with 100% Hexanes) to afford 1-(2-iodoethyl)-2-octylbenzene as a colorless to pale-yellow oil.

Quantitative Data & Characterization

Table 1: Reaction Stoichiometry and Yield Metrics
Compound / ReagentMW ( g/mol )EquivalentsMass / VolumeExpected Yield
Ethyl 2-(2-octylphenyl)acetate276.421.010.48 gN/A
Lithium Aluminum Hydride37.951.21.73 gN/A
2-(2-Octylphenyl)ethanol 234.38 - ~8.8 g >95% (Crude)
Triphenylphosphine (PPh₃)262.291.211.8 gN/A
Imidazole68.081.53.8 gN/A
Iodine (I₂)253.811.211.4 gN/A
1-(2-Iodoethyl)-2-octylbenzene 344.28 - ~11.1 g 85 - 90%
Table 2: Analytical Validation (¹H NMR Data)

Validation of the final product must be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. The following reference shifts are established in the literature for 1-(2-iodoethyl)-2-octylbenzene (90 MHz, CDCl₃) [1]:

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
7.25 − 7.10Multiplet (m)4H-Aromatic protons
3.28Triplet (t)2H6 Hz-CH₂-I
3.18Triplet (t)2H6 HzAr-CH₂- (ethyl chain)
2.57Triplet (t)2H6 HzAr-CH₂- (octyl chain)
1.59 − 1.50Multiplet (m)2H--CH₂- (aliphatic)
1.41 − 1.18Multiplet (m)10H--CH₂- (aliphatic bulk)
0.87Triplet (t)3H6 Hz-CH₃ (terminal methyl)

Note: The distinct triplets at 3.28 ppm and 3.18 ppm are the primary diagnostic peaks confirming the successful conversion of the alcohol to the primary iodide.

References

  • Kiuchi, M., Adachi, K., Kohara, T., Minoguchi, M., Hanano, T., Aoki, Y., Mishina, T., Arita, M., Nakao, N., Ohtsuki, M., Hoshino, Y., Teshima, K., Chiba, K., Sasaki, S., & Fujita, T. (2000). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946–2961.[Link]

  • Pharmaffiliates. (n.d.). 1-(2-Iodoethyl)-2-octylbenzene (CAS 162358-96-5) Reference Standard. Retrieved March 11, 2026, from[Link]

Application

Application Note: Synthesis and Utilization of 1-(2-Iodoethyl)-2-octylbenzene in S1P Receptor Modulator Research

Strategic Rationale & Application Scope 1-(2-Iodoethyl)-2-octylbenzene (CAS: 162358-96-5) is a critical structural isomer of the standard fingolimod (FTY720) precursor [1]. While the para-substituted isomer is the primar...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Application Scope

1-(2-Iodoethyl)-2-octylbenzene (CAS: 162358-96-5) is a critical structural isomer of the standard fingolimod (FTY720) precursor [1]. While the para-substituted isomer is the primary building block for commercial fingolimod synthesis, this ortho-substituted variant is an indispensable reagent for two advanced applications in drug development:

  • Structure-Activity Relationship (SAR) Studies: It serves as the primary alkylating agent to synthesize ortho-fingolimod, allowing researchers to probe the spatial, steric, and lipophilic constraints of the Sphingosine-1-phosphate (S1P) receptor binding pockets.

  • Analytical Impurity Profiling: It is utilized to generate validated reference standards (e.g., Fingolimod Impurity 8) required by regulatory bodies (ICH Q3A guidelines) to quantify and monitor API manufacturing byproducts [1].

Chemical Causality & Reagent Selection

Successful utilization of this compound requires a deep understanding of its steric environment. The 2-octyl group creates substantial steric shielding around the electrophilic carbon.

  • The Leaving Group Advantage: The use of an iodoethyl moiety over a bromoethyl or chloroethyl group is a deliberate mechanistic choice. Iodide is a highly polarizable, excellent leaving group that significantly lowers the activation energy required for bimolecular nucleophilic substitution (SN2). This compensates for the steric hindrance imposed by the ortho-alkyl chain [3].

  • Nucleophile Selection: Diethyl acetamidomalonate (DEAM) acts as a highly efficient synthetic glycine equivalent[2]. It provides the active methylene group required for alkylation, while simultaneously pre-installing the protected amino group (acetamido) and the two ester groups that will later be reduced to form the characteristic 1,3-diol pharmacophore[4].

Self-Validating Experimental Protocols

The following workflow details the synthesis of ortho-fingolimod hydrochloride using 1-(2-iodoethyl)-2-octylbenzene. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility.

Step 1: SN2 Alkylation with Diethyl Acetamidomalonate
  • Causality Note: A strong alkoxide base (NaOEt) and elevated temperatures are required to drive the enolate formation and overcome the steric bulk of the ortho-octyl group during the nucleophilic attack[3].

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve Diethyl acetamidomalonate (1.2 eq, 5.2 mmol) in anhydrous ethanol (20 mL).

  • Deprotonation: Add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (1.5 eq, 6.5 mmol) dropwise at 0 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add 1-(2-iodoethyl)-2-octylbenzene (1.0 eq, 4.3 mmol) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to 75 °C for 12–18 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting iodide (Rf ~0.8) should be consumed, replaced by a new, more polar UV-active spot (Rf ~0.45). LC-MS should confirm the presence of the diester intermediate [M+H]+.

Step 2: Chemoselective Ester Reduction
  • Causality Note: Sodium borohydride (NaBH4) paired with Lithium Chloride (LiCl) generates lithium borohydride in situ. This system selectively reduces the malonate esters to primary alcohols without cleaving the acetamido protecting group [3].

  • Preparation: Dissolve the crude diester intermediate from Step 1 in a 4:1 mixture of THF and Ethanol (25 mL).

  • Reduction: Add LiCl (4.0 eq) and stir until dissolved. Cool the mixture to 0 °C, then add NaBH4 (4.0 eq) in small portions to manage hydrogen evolution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench with 1M HCl until gas evolution ceases (pH ~6). Extract with Dichloromethane (3 × 25 mL), dry over Na2SO4, and concentrate to yield the N-acetyl diol intermediate.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) will show a highly polar spot (Rf ~0.3). IR spectroscopy should confirm the disappearance of the strong ester carbonyl stretch (~1735 cm-1) and the appearance of a broad O-H stretch (~3300 cm-1).

Step 3: Amide Deprotection and Salt Formation
  • Causality Note: Acetamides are highly stable; therefore, harsh acidic hydrolysis under reflux is required to liberate the free amine and directly form the highly water-soluble hydrochloride salt [2].

  • Hydrolysis: Suspend the N-acetyl diol intermediate in 5M HCl (15 mL) and Ethanol (5 mL) to aid solubility.

  • Reaction: Reflux the mixture at 100 °C for 4–6 hours.

  • Isolation: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove lipophilic impurities, yielding ortho-fingolimod hydrochloride as a white powder.

  • Validation Checkpoint: LC-MS must show the mass of the free amine [M+H]+. 1H-NMR (DMSO-d6) should reveal the disappearance of the sharp singlet corresponding to the acetyl methyl group (~1.9 ppm).

Quantitative Data: Reaction Optimization

The steric hindrance of the 2-octyl group significantly impacts the alkylation efficiency (Step 1). The table below summarizes the optimization data, demonstrating why strong bases and heating are strictly required.

Base (Equivalents)SolventTemp (°C)Time (h)Conversion (%)Causality / Observation
K2CO3 (2.0)DMF2524< 10%Weak base and low temp insufficient to overcome ortho-steric bulk.
Cs2CO3 (2.0)DMF601845%Increased solubility and temperature improve kinetics, but enolate formation is incomplete.
NaH (1.5)THF651262%Strong base drives enolate formation, but solvent polarity limits SN2 transition state stabilization.
NaOEt (1.5) EtOH 75 (Reflux) 12 78% Optimal: Strong base ensures complete deprotonation; protic solvent and heat maximize SN2 trajectory access.

Pathway Visualization

Workflow SM 1-(2-Iodoethyl)-2-octylbenzene (Electrophile) STEP1 Step 1: SN2 Alkylation NaOEt, EtOH, 75°C SM->STEP1 NUC Diethyl Acetamidomalonate (Nucleophile) NUC->STEP1 INT1 Diethyl 2-acetamido-2-[2-(2-octylphenyl)ethyl]malonate (Diester Intermediate) STEP1->INT1 Overcomes ortho-steric hindrance STEP2 Step 2: Ester Reduction NaBH4, LiCl, THF/EtOH INT1->STEP2 INT2 N-Acetyl-ortho-Fingolimod (Diol Intermediate) STEP2->INT2 Selective reduction of esters STEP3 Step 3: Amide Hydrolysis 5M HCl, Reflux INT2->STEP3 PROD ortho-Fingolimod Hydrochloride (Target / Impurity Standard) STEP3->PROD Deprotection to active amine

Workflow for the synthesis of ortho-Fingolimod from 1-(2-iodoethyl)-2-octylbenzene.

References

  • Pharmaffiliates. (n.d.). 1-(2-Iodoethyl)-2-octylbenzene (CAS 162358-96-5) - Fingolimod Impurities. Retrieved from[Link]

  • Indian Journal of Advances in Chemical Science. (2018). A Comprehensive Review on Synthetic Approach for Fingolimod. Retrieved from[Link]

Method

Application Note: Advanced Functionalization Strategies for 1-(2-Iodoethyl)-2-octylbenzene in Medicinal Chemistry

Executive Summary The compound 1-(2-iodoethyl)-2-octylbenzene (CAS: 162358-96-5) is a highly versatile lipophilic building block, most notably recognized as a critical intermediate and structural analog in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-iodoethyl)-2-octylbenzene (CAS: 162358-96-5) is a highly versatile lipophilic building block, most notably recognized as a critical intermediate and structural analog in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators, such as Fingolimod (FTY720)[1]. While the para-octyl isomer is the direct precursor to Fingolimod, the ortho-octyl configuration of this molecule presents unique spatial folding characteristics, making it an invaluable scaffold for exploring structure-activity relationships (SAR) in next-generation immunomodulators[2].

This application note provides field-proven, self-validating protocols for the functionalization of this electrophilic hub. By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide empowers drug development professionals to reliably execute complex alkylations and nucleophilic substitutions.

Mechanistic Rationale: The Electrophilic Hub

The reactivity of 1-(2-iodoethyl)-2-octylbenzene is governed by two primary structural features:

  • The Primary Alkyl Iodide: The carbon-iodine (C-I) bond is highly polarizable and relatively weak (bond dissociation energy ~234 kJ/mol). Iodine's large atomic radius makes it an exceptional leaving group, priming the molecule for rapid SN2 nucleophilic displacement.

  • The Ortho-Octyl Steric Shielding: Unlike its para-substituted counterpart, the ortho-octyl chain introduces localized steric bulk near the reactive ethyl tail. This necessitates the use of highly reactive, "naked" nucleophiles and polar aprotic solvents to maintain favorable reaction kinetics and prevent competing elimination (E2) pathways.

Pathways A 1-(2-iodoethyl)-2-octylbenzene (Electrophilic Hub) B Diethyl Acetamidomalonate SN2 Alkylation A->B NaH, DMF C Nucleophilic Azidation (Azide Displacement) A->C NaN3, DMSO D Negishi Cross-Coupling (Organozinc Addition) A->D R-ZnX, Pd-cat

Fig 1: Divergent functionalization pathways of 1-(2-iodoethyl)-2-octylbenzene.

Core Functionalization Workflows

Workflow 1: Malonate Alkylation (S1P Receptor Modulator Precursor)

The most critical application of this intermediate is its coupling with diethyl acetamidomalonate to construct the hydrophilic 2-aminopropane-1,3-diol headgroup characteristic of Fingolimod analogs[3].

Mechanistic Causality

The selection of Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) is deliberate. Diethyl acetamidomalonate has a pKa of ~13. Weaker bases (e.g., K2CO3) result in incomplete enolization, leading to sluggish kinetics and the accumulation of unreacted starting material[2]. NaH ensures irreversible, quantitative deprotonation. Furthermore, DMF—a polar aprotic solvent—solvates the sodium cation but leaves the enolate anion "naked" and highly nucleophilic. This is essential to overcome the steric hindrance imposed by the ortho-octyl chain.

Step-by-Step Protocol
  • Enolate Formation: Charge a flame-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 1.2 eq). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, then suspend in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Cool the suspension to 0 °C. Add diethyl acetamidomalonate (1.1 eq) dissolved in DMF dropwise.

    • Self-Validation Checkpoint: Observe the evolution of H2 gas. Stir for 30–45 minutes until gas evolution completely ceases, indicating quantitative enolate formation. The solution will become clear and slightly yellow.

  • Electrophile Addition: Add 1-(2-iodoethyl)-2-octylbenzene (1.0 eq) dissolved in a minimal amount of DMF dropwise to the enolate solution.

  • Thermal Incubation: Heat the reaction mixture to 60 °C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active iodide starting material (Rf ~0.8) should disappear, replaced by a more polar product spot (Rf ~0.4).

  • Workup: Cool to room temperature and carefully quench with saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with water (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow S1 Step 1 Enolate Formation (NaH + Malonate) S2 Step 2 Electrophile Addition (Alkyl Iodide) S1->S2 S3 Step 3 Thermal Incubation (60°C, 4-6h) S2->S3 S4 Step 4 Quench & Workup (NH4Cl / EtOAc) S3->S4

Fig 2: Step-by-step experimental workflow for malonate alkylation.

Workflow 2: Nucleophilic Azidation (Click-Chemistry Handle)

Azidation installs a versatile nitrogen handle that can be reduced to a primary amine or utilized in Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Mechanistic Causality

The linear, sp-hybridized nature of the azide anion (N3-) minimizes steric clashes, making it an ideal nucleophile. Dimethyl sulfoxide (DMSO) is chosen over DMF because its higher dielectric constant further accelerates the SN2 displacement of the iodide, allowing the reaction to proceed efficiently at lower temperatures, thereby preventing thermal degradation of the resulting alkyl azide.

Step-by-Step Protocol
  • Dissolve 1-(2-iodoethyl)-2-octylbenzene (1.0 eq) in anhydrous DMSO (4 mL/mmol).

  • Add Sodium Azide (NaN3, 1.5 eq) in a single portion. Caution: NaN3 is highly toxic; handle in a well-ventilated fume hood.

  • Stir the mixture at 50 °C for 4 hours.

  • Workup: Quench the reaction by pouring it into ice water. Extract extensively with Diethyl Ether (Et2O).

    • Self-Validation Checkpoint: Et2O is specifically chosen over EtOAc because DMSO partitions poorly into Et2O, allowing for highly efficient removal of the solvent during aqueous washes.

  • Wash the organic layer with brine, dry over MgSO4, and concentrate safely (do not heat above 40 °C during evaporation) to yield 1-(2-azidoethyl)-2-octylbenzene.

Quantitative Data: Optimization of SN2 Alkylation

To demonstrate the critical nature of reagent selection, Table 1 summarizes the optimization data for the malonate alkylation of 1-(2-iodoethyl)-2-octylbenzene. These metrics highlight how solvent polarity and base strength dictate the success of functionalizing this specific sterically hindered scaffold.

Table 1: Optimization of SN2 Alkylation Conditions

Base (1.2 eq)SolventTemp (°C)Time (h)Conversion (%)Mechanistic Rationale & Observations
K2CO3MeCN8012< 40%Weak base leads to incomplete enolate formation; moderate solvent polarity fails to accelerate SN2.
Cs2CO3DMF60875%The "Cesium effect" enhances enolate solubility and nucleophilicity, but deprotonation remains an equilibrium.
NaOEtEtOH78860%Protic solvent hydrogen-bonds to the enolate, drastically reducing its nucleophilicity.
NaH DMF 60 4 > 95% Irreversible deprotonation yields a "naked" enolate in a polar aprotic solvent, easily overcoming steric barriers.

Note: Conversion percentages are determined via quantitative HPLC analysis of the crude reaction mixture against an internal standard.

References

  • CAS No : 162358-96-5 | Product Name : 1-(2-Iodoethyl)-2-octylbenzene Source: Pharmaffiliates URL:[Link]

  • Practical synthesis of fingolimod from diethyl acetamidomalonate Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Efficient Method for the Synthesis of Fingolimod and Impurities Source: Der Pharma Chemica URL:[Link]

Sources

Application

Application Note: A Scalable, Three-Step Synthesis of 1-(2-Iodoethyl)-2-Octylbenzene for Pharmaceutical Intermediate Production

Abstract This application note provides a comprehensive and scalable three-step protocol for the synthesis of 1-(2-iodoethyl)-2-octylbenzene, a valuable intermediate in pharmaceutical research and development. The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and scalable three-step protocol for the synthesis of 1-(2-iodoethyl)-2-octylbenzene, a valuable intermediate in pharmaceutical research and development. The synthetic strategy begins with a highly efficient Friedel-Crafts acylation of commercially available octylbenzene, followed by a selective ketone reduction, and culminates in a robust iodination of the resulting primary alcohol. Each step has been optimized for scale-up, focusing on reaction efficiency, process safety, and high purity of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for producing this key building block.

Introduction: Strategic Importance and Synthetic Rationale

1-(2-Iodoethyl)-2-octylbenzene and its analogues are important structural motifs in the synthesis of complex organic molecules, including potential therapeutic agents. For instance, related structures are precursors to compounds like FTY720, an immunosuppressant, highlighting the utility of this class of molecules.[1] A reliable, scalable, and cost-effective synthesis is therefore critical for advancing research and development programs.

The synthetic route detailed herein was designed based on three core principles:

  • Scalability: Utilizing well-established and understood reactions known for their reliability on a larger scale.

  • Efficiency: Optimizing each step to maximize yield and minimize byproduct formation.

  • Safety and Practicality: Selecting reagents and conditions that are manageable in a standard chemical process laboratory.

The chosen pathway avoids the common pitfalls of Friedel-Crafts alkylations, such as polyalkylation and carbocation rearrangements, by employing a more controlled acylation reaction.[2][3] Subsequent reduction and iodination steps are highly selective, ensuring a clean conversion to the desired product.

Overall Synthetic Scheme

Overall Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Iodination Octylbenzene Ketone Octylbenzene->Ketone DCM, 0°C to rt AcCl Acetyl Chloride, AlCl₃ Ketone_in Alcohol Ketone_in->Alcohol Ethanol, 0°C NaBH4 NaBH₄ Alcohol_in Final_Product Alcohol_in->Final_Product DCM, 0°C to rt Iodination_reagents PPh₃, I₂

Sources

Method

The Versatile Building Block: A Guide to the Applications of 1-(2-Iodoethyl)-4-octylbenzene in Complex Molecule Synthesis

Introduction: Unlocking Synthetic Potential In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-(2-Iod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-(2-Iodoethyl)-4-octylbenzene, a seemingly unassuming substituted aromatic iodide, has emerged as a powerful and versatile intermediate in the synthesis of high-value molecules, most notably in the pharmaceutical sector. Its unique structural features—a reactive primary iodide, a lipophilic octyl chain, and an aromatic core—provide a trifecta of chemical handles for a diverse array of transformations. This guide provides an in-depth exploration of the applications of 1-(2-iodoethyl)-4-octylbenzene, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. While its most prominent role is as a key precursor to the immunosuppressant Fingolimod, its potential extends to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization.

PropertyValueSource
CAS Number 162358-07-8[1][2][3]
Molecular Formula C₁₆H₂₅I[1][3]
Molecular Weight 344.27 g/mol [1][3]
Appearance Colorless Oil[1]
Boiling Point 367.9 ± 21.0 °C (Predicted)[1][3]
Density 1.261 g/cm³ (Predicted)[1][3]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[1]
Storage Keep in a dark place, sealed in dry, room temperature.[1][2]

Safety and Handling:

1-(2-Iodoethyl)-4-octylbenzene should be handled with care in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] In case of inhalation, move the individual to fresh air.[4] For skin contact, wash thoroughly with soap and water.[4] In case of eye contact, rinse with plenty of water for at least 15 minutes.[4] If swallowed, do not induce vomiting and seek immediate medical attention.[4] For disposal, it is recommended to use a licensed professional waste disposal service, as the compound is flammable.[4]

Synthesis of 1-(2-Iodoethyl)-4-octylbenzene

The most common route to 1-(2-iodoethyl)-4-octylbenzene involves a Finkelstein reaction, a classic Sₙ2 displacement, on the corresponding mesylate or tosylate precursor.

Protocol: Synthesis via Finkelstein Reaction

This protocol is adapted from established literature procedures.[1]

Materials:

  • 4-Octylphenethyl methanesulfonate

  • Sodium iodide (NaI)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Aqueous sodium thiosulfate

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Calcium chloride drying tube

  • Rotary evaporator

Procedure:

  • In a 1 L round bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve 4-octylphenethyl methanesulfonate (70 g) in anhydrous tetrahydrofuran (500 mL). To protect the light-sensitive product, it is advisable to cover the flask with aluminum foil.[1]

  • Stir the mixture for 10 minutes to ensure complete dissolution.

  • Add sodium iodide (133 g) to the solution in one portion.

  • Stir the reaction mixture overnight at room temperature.

  • Upon completion of the reaction (monitored by TLC), remove the THF by vacuum evaporation.[1]

  • Dissolve the residue in water (300 mL) and extract with ethyl acetate (2 x 250 mL).[1]

  • Combine the organic extracts and wash sequentially with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-(2-iodoethyl)-4-octylbenzene as a colorless oil.[1]

Application in the Synthesis of Fingolimod

A cornerstone application of 1-(2-iodoethyl)-4-octylbenzene is its role as a key intermediate in the synthesis of Fingolimod (FTY720), an immunomodulating drug used to treat multiple sclerosis.[5][6][7] The synthesis hinges on a crucial nucleophilic substitution reaction.

Nucleophilic Substitution with Diethyl Acetamidomalonate

The ethyliodo group of 1-(2-iodoethyl)-4-octylbenzene is an excellent electrophile for Sₙ2 reactions. In the synthesis of Fingolimod, it reacts with the enolate of diethyl acetamidomalonate.[7][8]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 1-(2-Iodoethyl)-4-octylbenzene D Nucleophilic Substitution (SN2) A->D B Diethyl Acetamidomalonate B->D C Base (e.g., NaOEt) C->D Deprotonation E Diethyl 2-acetamido-2-(4-octylphenethyl)malonate D->E

Caption: Workflow for the synthesis of a Fingolimod precursor.

Protocol: Synthesis of Diethyl 2-acetamido-2-(4-octylphenethyl)malonate

This protocol is a generalized representation based on patent literature.[7][8]

Materials:

  • 1-(2-Iodoethyl)-4-octylbenzene

  • Diethyl acetamidomalonate

  • Sodium ethoxide (NaOEt) or another suitable base (e.g., sodium hydride)

  • Anhydrous ethanol or THF

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add diethyl acetamidomalonate to the base solution and stir until deprotonation is complete.

  • To this solution, add 1-(2-iodoethyl)-4-octylbenzene dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

This intermediate is then further transformed through reduction and hydrolysis to yield Fingolimod.[7]

Potential Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary alkyl iodide functionality of 1-(2-iodoethyl)-4-octylbenzene makes it a suitable, albeit less common, coupling partner in various palladium-catalyzed cross-coupling reactions. While the aromatic ring itself is not activated for direct coupling, the iodoethyl group can participate in reactions that form new carbon-carbon bonds, further extending the molecular complexity.

Heck Reaction

The Heck reaction facilitates the coupling of an alkyl or aryl halide with an alkene.[1][9][10] While typically performed with aryl or vinyl halides, alkyl iodides can also participate under specific conditions.

G Alkyl_Iodide 1-(2-Iodoethyl)-4-octylbenzene Oxidative_Addition Oxidative Addition Alkyl_Iodide->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Alkene Alkene Alkene->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product Coupled Product Beta_Hydride_Elimination->Product Reductive_Elimination Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination Base Base Base->Reductive_Elimination Reductive_Elimination->Pd(0)

Caption: Catalytic cycle of the Heck reaction.

Generalized Protocol for the Heck Reaction

Materials:

  • 1-(2-Iodoethyl)-4-octylbenzene

  • Alkene (e.g., butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent.

  • Add 1-(2-iodoethyl)-4-octylbenzene, the alkene, and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[11]

  • Cool the reaction to room temperature and filter off the catalyst if heterogeneous.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp³) bonds by reacting an organohalide with an organoboron compound.[12][13]

G Alkyl_Iodide 1-(2-Iodoethyl)-4-octylbenzene Oxidative_Addition Oxidative Addition Alkyl_Iodide->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Organoboron Organoboron Reagent Organoboron->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product Coupled Product Reductive_Elimination->Product G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Alkyl_Iodide 1-(2-Iodoethyl)-4-octylbenzene Oxidative_Addition Oxidative Addition Alkyl_Iodide->Oxidative_Addition Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product Coupled Alkyne Reductive_Elimination->Product Alkyne Terminal Alkyne Copper_Acetylide Copper Acetylide Alkyne->Copper_Acetylide Cu(I) Cu(I) Cu(I)->Copper_Acetylide Base Base Base->Copper_Acetylide Copper_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling.

Generalized Protocol for the Sonogashira Coupling

Materials:

  • 1-(2-Iodoethyl)-4-octylbenzene

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N, piperidine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of 1-(2-iodoethyl)-4-octylbenzene and the terminal alkyne in the anhydrous solvent, add the base.

  • Degas the solution with an inert gas.

  • Add the palladium catalyst and copper(I) iodide.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water or a saturated ammonium chloride solution.

  • Extract the product, wash the combined organic layers, dry, and concentrate. Purify by chromatography if necessary.

Conclusion

1-(2-Iodoethyl)-4-octylbenzene is a valuable and versatile building block for the synthesis of complex organic molecules. Its well-established role in the industrial production of Fingolimod highlights its importance in medicinal chemistry. Furthermore, its potential for participation in a range of palladium-catalyzed cross-coupling reactions opens up avenues for the creation of novel compounds with diverse applications. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important intermediate.

References

  • Capot Chemical. (2014, March 11). MSDS of 1-(2-Iodoethyl)-4-octylbenzene.
  • ChemicalBook. (2025, July 24). Benzene, 1-(2-iodoethyl)-4-octyl- | 162358-07-8.
  • Sigma-Aldrich. (n.d.). 1-(2-Iodoethyl)-4-octylbenzene | 162358-07-8.
  • Chemsrc. (2025, August 27). 1-(2-Iodoethyl)-4-octylbenzene | CAS#:162358-07-8.
  • Yan, N., Chen, K., Bai, X., Bi, L., & Yao, L. (2014). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal, 8(1), 57.
  • Manchester Organics. (n.d.). 1-(2-Iodoethyl)-4-octyl-benzene.
  • LGC Standards. (n.d.). 1-(2-Iodoethyl)-4-octylbenzene.
  • LookChem. (n.d.). Cas 162358-07-8,Benzene, 1-(2-iodoethyl)-4-octyl-.
  • González-Bello, C., et al. (2021). Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. ACS Omega, 6(40), 26299–26313.
  • Immunomart. (n.d.). 1-(2-iodoethyl)-4-octylbenzene.
  • ResearchGate. (n.d.). A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis.
  • Google Patents. (n.d.). WO2012146980A2 - Preparation of fingolimod and its salts.
  • Google Patents. (n.d.). EP3074374B1 - FINGOLIMOD HYDROCHLORIDE PROCESS.
  • BioHippo. (n.d.). 1-(2-iodoethyl)-4-octylbenzene.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • LGC Standards. (n.d.). 1-(2-Iodoethyl)-4-octylbenzene.
  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Royal Society of Chemistry. (2018). Controlled Synthesis of ortho, para-alternating linked polyarenes via Catalyst- Transfer Suzuki coupling polymerization.
  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • BLD Pharm. (n.d.). 162358-07-8|1-(2-Iodoethyl)-4-octylbenzene.
  • Organic Chemistry Portal. (n.d.). Heck Reaction of Baylis-Hillman Adducts with Iodobenzenes Using a Catalytic Amount of Pd/C under Solvent-Free Conditions.
  • YouTube. (2021, March 20). Heck Reaction - Organic Chemistry Lessons.
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
  • Chemrevise. (n.d.). 6.2.1 Amines.
  • Saimag. (n.d.). Suzuki Coupling for Pharmaceutical Intermediates.
  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines.
  • Chemguide. (n.d.). MULTIPLE NUCLEOPHILIC SUBSTITUTION IN THE REACTION BETWEEN HALOGENOALKANES AND AMMONIA.
  • Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.
  • MDPI. (2023, March 15). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.

Sources

Application

1-(2-iodoethyl)-2-octylbenzene as an impurity of Fingolimod

An Application Note for the Identification and Control of 1-(2-iodoethyl)-2-octylbenzene in Fingolimod Abstract This application note provides a comprehensive guide for the identification, characterization, and quantific...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Identification and Control of 1-(2-iodoethyl)-2-octylbenzene in Fingolimod

Abstract

This application note provides a comprehensive guide for the identification, characterization, and quantification of 1-(2-iodoethyl)-2-octylbenzene, a potential process-related impurity in the synthesis of Fingolimod. Fingolimod is a critical immunomodulating drug for treating multiple sclerosis, and ensuring its purity is paramount for patient safety and therapeutic efficacy.[1][2] This document outlines the likely synthetic origin of this specific isomeric impurity, provides detailed analytical protocols using High-Performance Liquid Chromatography (HPLC) for its detection, and discusses the regulatory context based on International Council for Harmonisation (ICH) guidelines.[3][4] The methodologies described herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling for Fingolimod

Fingolimod (marketed as Gilenya) is a sphingosine-1-phosphate receptor modulator that functions by sequestering lymphocytes in lymph nodes, thereby preventing their migration into the central nervous system to cause autoimmune damage.[2] As with any synthetically produced Active Pharmaceutical Ingredient (API), the manufacturing process can introduce impurities, including starting materials, by-products, intermediates, and degradation products.[5][6]

Regulatory bodies worldwide, guided by the ICH, have established stringent frameworks for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[4][5][7] These guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, making rigorous analytical control a non-negotiable aspect of drug development and manufacturing.[4][5]

This note focuses on a specific and challenging process-related impurity: 1-(2-iodoethyl)-2-octylbenzene . The challenge arises not only from its potential presence but also from its structural similarity to key intermediates in the Fingolimod synthesis, particularly its nature as a positional isomer.

Genesis of an Impurity: The Synthetic Origin of 1-(2-iodoethyl)-2-octylbenzene

Understanding the synthetic pathway of Fingolimod is crucial to elucidating the origin of 1-(2-iodoethyl)-2-octylbenzene. Most syntheses of Fingolimod start with a substituted octylbenzene and build the 2-amino-2-(hydroxymethyl)propane-1,3-diol side chain.[1][6][8]

A common strategy involves the Friedel-Crafts acylation of n-octylbenzene, followed by transformations to create a phenethyl group which is then used to alkylate a malonate derivative or a similar precursor to the polar head of the molecule.[1][6] The impurity , 1-(2-iodoethyl)-2-octylbenzene, is likely an unreacted intermediate or a byproduct from a specific synthetic route.

Key Causality Points:

  • Isomeric Starting Material: The Fingolimod API contains a para-substituted (1,4) octylphenyl core. The impurity, however, has an ortho-substituted (1,2) octylbenzene core. This suggests that the impurity may originate from an isomeric impurity (2-octylbenzene) present in the n-octylbenzene starting material.

  • Intermediate Carryover: Halogenated phenethyl compounds, such as 1-(2-bromoethyl)-4-octylbenzene, are known intermediates.[6] If a synthesis route utilizes an iodinated analogue (1-(2-iodoethyl)-4-octylbenzene) for higher reactivity in a subsequent nucleophilic substitution, the corresponding ortho isomer, 1-(2-iodoethyl)-2-octylbenzene, could be carried through as an unreacted impurity if it was present in the intermediate mixture. Its steric hindrance at the ortho position could lead to lower reactivity compared to the para isomer, causing it to persist.

The diagram below illustrates a plausible point of entry for this impurity within a generalized Fingolimod synthesis pathway.

cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Synthesis Steps SM1 n-Octylbenzene (contains ortho-isomer impurity) R1 Friedel-Crafts Acylation SM1->R1 SM2 Acylating Agent (e.g., 3-Halopropanoyl chloride) SM2->R1 INT1 Mixture of Isomeric Octyl-phenylethanone R1->INT1 R2 Reduction & Halogenation (e.g., conversion to iodoethyl group) INT1->R2 INT2 Mixture of Halogenated Intermediates R2->INT2 IMP Impurity: 1-(2-iodoethyl)-2-octylbenzene INT2->IMP ortho-isomer path KEY_INT Key Intermediate: 1-(2-iodoethyl)-4-octylbenzene INT2->KEY_INT para-isomer path API Crude Fingolimod HCl IMP->API Carried over R3 Alkylation of Side-Chain Precursor KEY_INT->R3 R3->API PUR Purification API->PUR FINAL Final Fingolimod API PUR->FINAL

Caption: Plausible synthetic origin of the 1-(2-iodoethyl)-2-octylbenzene impurity.

Analytical Protocol: HPLC-UV Method for Impurity Detection

The structural similarity between Fingolimod, its intermediates, and related impurities necessitates a high-resolution analytical technique. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this purpose, offering excellent selectivity and sensitivity.[3][9][10]

This protocol describes a self-validating HPLC-UV method suitable for quantifying 1-(2-iodoethyl)-2-octylbenzene in Fingolimod drug substance.

Instrumentation and Materials
  • System: HPLC or UPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.[3]

  • Column: A C18 stationary phase column is recommended for effective separation. A common choice is a column with dimensions 150 mm x 3.0 mm and a particle size of 3 µm.[9][10]

  • Chemicals:

    • Fingolimod Hydrochloride Reference Standard (CRS)

    • 1-(2-iodoethyl)-2-octylbenzene Reference Standard

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (AR Grade) or Phosphoric Acid[3][9]

    • Purified Water (Milli-Q or equivalent)

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method. Optimization may be required based on the specific system and column used.

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape for the basic amine group in Fingolimod.[9]
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic compounds like Fingolimod and its impurities.
Gradient Program Time (min)% Mobile Phase B
0.045
20.085
35.085
35.145
45.045
Flow Rate 0.5 mL/minAdjusted for column dimensions to ensure optimal resolution and run time.
Column Temp. 30°CEnsures reproducible retention times by minimizing temperature fluctuations.
Detection UV at 220 nmWavelength at which both Fingolimod and the impurity exhibit reasonable absorbance.[3][11]
Injection Volume 5 µLSmall volume suitable for modern HPLC/UPLC systems to prevent peak broadening.
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution (Fingolimod): Accurately weigh and dissolve Fingolimod HCl CRS in the diluent to a final concentration of approximately 0.5 mg/mL.[3]

  • Impurity Stock Solution: Accurately weigh and dissolve the 1-(2-iodoethyl)-2-octylbenzene reference standard in diluent to a known concentration (e.g., 0.1 mg/mL).

  • System Suitability Solution (Spiked Sample): Prepare a Fingolimod sample solution (as described below) and spike it with the impurity stock solution to achieve a final impurity concentration at the specification limit (e.g., 0.10% relative to the Fingolimod concentration).[3] This is crucial for verifying the method's specificity and resolution.

  • Sample Solution: Accurately weigh and dissolve the Fingolimod API sample in the diluent to obtain a concentration similar to the standard solution (0.5 mg/mL).[3]

Experimental Workflow and System Suitability

The analytical workflow ensures that the system is performing correctly before analyzing samples. This is a core tenet of creating a trustworthy and self-validating protocol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Iodoethyl)-2-octylbenzene Synthesis

Introduction Welcome to the Technical Support Center for the synthesis of 1-(2-iodoethyl)-2-octylbenzene (CAS: 162358-96-5), also known as 2-octylphenethyl iodide. This compound is a critical intermediate and a known pos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 1-(2-iodoethyl)-2-octylbenzene (CAS: 162358-96-5), also known as 2-octylphenethyl iodide. This compound is a critical intermediate and a known positional isomer impurity (Fingolimod Impurity 2) in the synthesis of the immunomodulator Fingolimod (FTY720) [1].

Unlike the para-substituted Fingolimod intermediate, the ortho-octyl chain in this molecule introduces significant steric hindrance. Researchers frequently encounter depressed yields, incomplete conversions, and purification bottlenecks during S_N2 displacements due to the hydrophobic and bulky nature of this local microenvironment [4].

Section 1: Mechanistic Pathways & Experimental Workflows

Synthesizing this alkyl iodide from its corresponding alcohol, 2-(2-octylphenyl)ethanol, typically follows one of two pathways: the direct Appel reaction or the indirect Finkelstein reaction via a sulfonate ester intermediate [2, 3].

Workflow Start 2-(2-Octylphenyl)ethanol Starting Material Appel Appel Reaction (I2, PPh3, Imidazole, DCM) Start->Appel Direct Route (Prone to TPPO contamination) Mesyl Mesylation (MsCl, Et3N, DCM) Start->Mesyl Indirect Route (Higher Purity) Product 1-(2-Iodoethyl)-2-octylbenzene Target (CAS: 162358-96-5) Appel->Product SN2 Displacement Intermediate 2-(2-Octylphenyl)ethyl mesylate Stable Intermediate Mesyl->Intermediate Quantitative Yield Finkelstein Finkelstein Reaction (NaI, Acetone/MEK, Reflux) Intermediate->Finkelstein SN2 Displacement Finkelstein->Product Driven by NaOMs precipitation

Workflow for 1-(2-iodoethyl)-2-octylbenzene synthesis via Appel or Finkelstein pathways.

Causality & Route Selection: Due to the lipophilic nature of the ortho-octyl chain, removing triphenylphosphine oxide (TPPO) in the Appel reaction is notoriously difficult via standard chromatography. Therefore, the indirect Finkelstein route is the field-proven standard for high-purity pharmaceutical applications [4].

Mechanism RMs 2-(2-Octylphenyl)ethyl mesylate (Soluble in Acetone) TS Sterically Hindered SN2 Transition State RMs->TS NaI Sodium Iodide (Soluble in Acetone) NaI->TS RI 1-(2-Iodoethyl)-2-octylbenzene (Soluble in Acetone) TS->RI NaMs Sodium Mesylate (Insoluble Precipitate) TS->NaMs Le Chatelier's Principle

SN2 mechanism of the Finkelstein reaction driven by the precipitation of sodium mesylate.

Section 2: Step-by-Step Experimental Protocols

Protocol A: The Indirect Finkelstein Route (Recommended)

This protocol relies on a self-validating system: the precipitation of sodium mesylate visually confirms the forward progress of the reaction [2].

Step 1: Mesylation

  • Charge: Dissolve 2-(2-octylphenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N) (1.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes. Causality: Slow addition prevents localized heating, which can lead to unwanted chloride substitution instead of mesylate formation.

  • Validation: Stir for 1 hour at room temperature. Monitor by TLC (Hexanes:EtOAc 8:2). The alcohol spot (lower Rf) should completely disappear.

  • Workup: Quench with ice water. Extract with DCM, wash with 1N HCl (critical to remove trace amines), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the mesylate as a pale yellow oil.

Step 2: Finkelstein Iodination

  • Charge: Dissolve the crude mesylate (1.0 eq) in anhydrous acetone (or 2-butanone for stubborn reactions) (15 volumes).

  • Reagent Addition: Add sodium iodide (NaI) (3.0 eq). Causality: A large excess is required to push the equilibrium forward against the steric bulk of the ortho-octyl group [2].

  • Reflux: Heat the mixture to reflux (56 °C for acetone, 80 °C for MEK) for 12–18 hours.

  • Validation: Observe the formation of a fine white precipitate (sodium mesylate). This confirms the S_N2 displacement is actively occurring.

  • Workup: Cool to room temperature, filter off the precipitate, and concentrate the filtrate. Redissolve in diethyl ether, wash with 10% sodium thiosulfate (to remove trace I₂), water, and brine. Dry and concentrate.

Protocol B: The Direct Appel Route
  • Charge: Dissolve 2-(2-octylphenyl)ethanol (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and imidazole (1.5 eq) in anhydrous DCM (10 volumes) at 0 °C [3].

  • Iodination: Add iodine (I₂) (1.5 eq) in portions.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup (Critical Step): Concentrate the reaction mixture to a thick slurry. Triturate vigorously with cold hexanes (3 x 20 mL) and filter. Causality: The target molecule is highly lipophilic and dissolves in hexanes, while the TPPO byproduct is insoluble and crashes out.

Section 3: Quantitative Data & Yield Optimization

ParameterFinkelstein Route (Acetone)Finkelstein Route (MEK)Direct Appel Route (DCM)
Overall Yield 75 - 82%85 - 90%60 - 70%
Purity (Crude) >95%>95%~80% (TPPO contamination)
Reaction Time 18 hours8 hours2 hours
Main Byproduct 2-octylstyrene (trace)2-octylstyrene (<5%)Triphenylphosphine oxide
Scalability ExcellentExcellentPoor (filtration bottlenecks)

Section 4: Technical FAQs & Troubleshooting

Q: My Finkelstein reaction is stalling at 60% conversion, even after 24 hours. How do I push it to completion? A: This is a classic symptom of steric hindrance from the ortho-octyl group shielding the S_N2 trajectory. Switch your solvent from acetone (b.p. 56 °C) to 2-butanone (MEK, b.p. 80 °C). The higher reflux temperature provides the necessary activation energy to overcome the steric barrier. Ensure your NaI is strictly anhydrous; trace water solubilizes sodium mesylate, reversing Le Chatelier's principle.

Q: I used the Appel reaction, and my NMR shows a massive multiplet around 7.4-7.7 ppm. How do I remove it? A: That multiplet is triphenylphosphine oxide (TPPO). Because 1-(2-iodoethyl)-2-octylbenzene is extremely lipophilic (due to the C8 chain), it co-elutes with TPPO on standard silica columns. To fix this, concentrate your mixture to a thick paste and perform a reverse-trituration using ice-cold hexanes. The product will extract into the hexanes, leaving the TPPO as a solid filter cake.

Q: I am seeing a new byproduct with alkene peaks on my ¹H NMR (around 5.2 and 6.8 ppm). What happened? A: You are observing 2-octylstyrene, formed via an E2 elimination side-reaction. This occurs if the Finkelstein reaction is overheated for too long, or if the mesylation step had residual triethylamine carried over. Ensure a strict 1N HCl wash during the mesylate workup to remove all basic amines before proceeding to the iodination step.

Q: Can I use sodium bromide instead of sodium iodide to make the bromide analogue? A: Yes, but the reaction will be significantly slower. Iodide is a much better nucleophile in acetone. If you require 1-(2-bromoethyl)-2-octylbenzene, we recommend using the Appel reaction with CBr₄ and PPh₃ instead of the Finkelstein approach.

References

  • Wikipedia. "Finkelstein reaction". [Link]

  • Organic Synthesis. "Alcohol to Bromide/Chloride/Iodide using Appel reaction".[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols".[Link]

Optimization

Technical Support Center: 1-(2-Iodoethyl)-2-octylbenzene

Welcome to the Technical Support Center for 1-(2-iodoethyl)-2-octylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-iodoethyl)-2-octylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of 1-(2-iodoethyl)-2-octylbenzene?

A1: The impurity profile of 1-(2-iodoethyl)-2-octylbenzene is largely dependent on its synthetic route. A common method for its preparation is the Finkelstein reaction, involving the treatment of a corresponding mesylate or tosylate with sodium iodide.[1] Potential impurities can be categorized as follows:

  • Starting Materials: The most common impurities are unreacted starting materials. This can include 2-(2-octylphenyl)ethanol or its corresponding mesylate/tosylate.

  • Side-Products: Elimination byproducts, such as 2-octylstyrene, can form, especially if the reaction is heated or exposed to basic conditions.

  • Solvent and Reagents: Residual solvents from the reaction and purification steps (e.g., tetrahydrofuran, ethyl acetate) are common. Excess sodium iodide and its byproducts may also be present.

  • Degradation Products: Alkyl iodides can be sensitive to light and air, potentially leading to the formation of corresponding alcohols or other degradation products over time. It is recommended to store the compound in a dark place and under an inert atmosphere.[1][2]

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: A combination of spectroscopic techniques is often necessary for unambiguous impurity identification.

  • ¹H NMR Spectroscopy: This is a powerful first-pass tool. Unreacted 2-(2-octylphenyl)ethanol will show a characteristic triplet for the -CH₂OH protons. The presence of 2-octylstyrene will be indicated by vinyl proton signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is invaluable for confirming the molecular weight of the main product and identifying the mass of any impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities like residual solvents and some side-products.[4]

Q3: I am observing a low yield in my synthesis. What are the likely causes?

A3: Low yields can often be traced back to several factors in the synthetic process:

  • Incomplete Reaction: The conversion of the starting mesylate or tosylate to the iodide may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to ensure all starting material is consumed.

  • Side Reactions: As mentioned, elimination to form the styrene byproduct can be a competing reaction. Using milder reaction conditions and ensuring the absence of strong bases can help minimize this.

  • Workup Losses: Ensure efficient extraction of the product from the aqueous phase during workup. Multiple extractions with a suitable organic solvent are recommended.[1]

  • Purification Issues: The product may be lost during purification steps like column chromatography if the incorrect solvent system is used.

Troubleshooting Guides

Guide 1: Identifying and Removing Common Impurities

This guide provides a systematic workflow for diagnosing and addressing the presence of common impurities in your 1-(2-iodoethyl)-2-octylbenzene sample.

Workflow for Impurity Identification and Removal

Impurity_Workflow Start Crude Product Analysis NMR ¹H NMR & ¹³C NMR Start->NMR GCMS GC-MS Analysis Start->GCMS TLC TLC Analysis Start->TLC Identify Identify Impurities NMR->Identify GCMS->Identify TLC->Identify StartingMaterial Unreacted Starting Material Identify->StartingMaterial Present SideProduct Side-Products (e.g., Styrene) Identify->SideProduct Present Solvent Residual Solvents Identify->Solvent Present Purify Select Purification Strategy StartingMaterial->Purify SideProduct->Purify Solvent->Purify Column Column Chromatography Purify->Column Polar Impurities Recrystallization Recrystallization Purify->Recrystallization If Solid Vacuum High Vacuum Drying Purify->Vacuum Volatile Impurities Final Pure Product Column->Final Recrystallization->Final Vacuum->Final

Caption: Workflow for impurity identification and removal.

Step-by-Step Protocol for Impurity Removal:

  • Initial Analysis: Obtain ¹H NMR and GC-MS data of your crude product. Compare the spectra to a reference spectrum of pure 1-(2-iodoethyl)-2-octylbenzene.

  • Identify Starting Material: If unreacted 2-(2-octylphenyl)ethanol or its mesylate is present, a silica gel column chromatography is recommended. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) will effectively separate the more polar starting materials from the desired product.

  • Identify Side-Products: The non-polar 2-octylstyrene byproduct can often be separated by column chromatography. Careful selection of the eluent system is crucial.

  • Remove Residual Solvents: Residual solvents can typically be removed by placing the sample under high vacuum for an extended period. Gentle heating can be applied if the product is stable at elevated temperatures.

Guide 2: Optimizing the Synthesis of 1-(2-Iodoethyl)-2-octylbenzene

This guide focuses on proactive measures to minimize impurity formation during the synthesis.

Key Reaction Parameters and Their Impact

ParameterRecommended ConditionRationalePotential Issues if Deviated
Solvent Anhydrous THF or AcetonePromotes the solubility of sodium iodide and the organic substrate.[1]Presence of water can lead to hydrolysis of the starting mesylate/tosylate.
Temperature Room TemperatureSufficient for the Finkelstein reaction to proceed without promoting elimination side reactions.[1]Higher temperatures can increase the rate of elimination to form 2-octylstyrene.
Reaction Time Overnight (12-16 hours)Allows the reaction to proceed to completion.[1]Insufficient time will result in incomplete conversion.
Atmosphere Inert (Nitrogen or Argon)Protects the iodide product from potential degradation.[2]Exposure to air and light can cause decomposition.

Visualizing the Synthetic Pathway and Potential Side-Reactions

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side-Reaction StartingMaterial 2-(2-octylphenyl)ethyl mesylate/tosylate Intermediate SN2 Reaction (+ NaI) StartingMaterial->Intermediate Elimination E2 Elimination (Base/Heat) StartingMaterial->Elimination Product 1-(2-iodoethyl)-2-octylbenzene Intermediate->Product SideProduct 2-octylstyrene Elimination->SideProduct

Caption: Synthetic pathway and potential side-reaction.

Analytical Methods for Purity Assessment

A multi-technique approach is recommended for a comprehensive assessment of purity.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify the purity of 1-(2-iodoethyl)-2-octylbenzene.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a linear gradient from 60% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm, where the benzene ring absorbs UV light.[3]

    • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify volatile impurities and confirm the identity of the main product.

  • Instrumentation: GC-MS system.

  • GC Conditions:

    • Column: A non-polar column such as a DB-5ms or HP-5ms is suitable.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 250 °C) will effectively separate compounds with different boiling points.[5]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

References

  • Capot Chemical. (2014, March 11). MSDS of 1-(2-Iodoethyl)-4-octylbenzene. Retrieved from [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • Cucciniello, R., Proto, A., Rossi, F., Marchettini, N., & Motta, O. (2015). An improved method for BTEX extraction from charcoal. Analytical Methods, 7(15), 6138-6142.
  • Pharmaffiliates. (n.d.). 1-(2-Iodoethyl)-2-octylbenzene. Retrieved from [Link]

  • Agilent Technologies. (2003, January 28). Detection of Toxic Industrial Compounds: A Guide to Analytical Techniques Application. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Platforms for the Structural Verification of 1-(2-iodoethyl)-2-octylbenzene: A Comparative Guide

Executive Context For drug development professionals and synthetic chemists, the structural verification of active pharmaceutical ingredients (APIs) and their precursors is a zero-tolerance endeavor. 1-(2-iodoethyl)-2-oc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context

For drug development professionals and synthetic chemists, the structural verification of active pharmaceutical ingredients (APIs) and their precursors is a zero-tolerance endeavor. 1-(2-iodoethyl)-2-octylbenzene (CAS 162358-96-5) is a critical lipophilic intermediate and recognized impurity in the synthesis of Fingolimod (FTY720), a potent immunomodulator used in multiple sclerosis therapy [1][1].

Mechanistic Context: The Spectral Signature

Before comparing platforms, we must establish the target's spectral causality. The molecule features a benzene ring, a highly deshielded 2-iodoethyl group, and a long aliphatic octyl chain.

  • Iodoethyl Group (δ 3.0–3.4 ppm): The highly electronegative iodine atom withdraws electron density from the adjacent methylene group via inductive effects. This deshielding shifts the -CH₂-I protons downfield to approximately δ 3.3 ppm, appearing as a distinct triplet [2][2]. The benzylic protons (Ar-CH₂-CH₂-I) follow at ~δ 3.1 ppm.

  • Aromatic Region (δ 7.1–7.2 ppm): In alkylbenzenes, the chemical shift differences between ortho, meta, and para protons are often negligible. This results in a complex, second-order multiplet rather than clean first-order splitting [3][3].

  • Octyl Chain (δ 0.8–2.6 ppm): The benzylic protons of the octyl group appear as a triplet near δ 2.6 ppm. The remaining methylene protons form a broad, overlapping multiplet between δ 1.2–1.6 ppm, terminating in a methyl triplet at δ 0.88 ppm.

Platform Comparison: High-Field NMR vs. Benchtop NMR vs. GC-MS

Historically, NMR required dedicated infrastructure. Today, benchtop NMR systems (60-80 MHz) have overcome previous resolution barriers, allowing for rapid, cryogen-free reaction monitoring directly in the synthetic lab [4][4]. While high-field NMR remains the gold standard for full structural elucidation, benchtop NMR provides a valuable, transportable alternative for quantifying pharmaceutical intermediates [5][5].

Analytical PlatformResolution (¹H)Sensitivity (LOD)Primary Utility for 1-(2-iodoethyl)-2-octylbenzeneOperational Cost & Footprint
High-Field NMR (400+ MHz) < 0.5 Hz~100 µmol/LResolving overlapping aliphatic multiplets; 2D NMR (HSQC/HMBC) for absolute assignment.High; requires liquid He/N₂ cryogens and dedicated facility.
Benchtop NMR (60-80 MHz) ~1.0 - 2.0 Hz~1 mmol/LRapid reaction monitoring; verifying the presence of the -CH₂-I triplet (δ 3.3 ppm).Low; cryogen-free, fits in a standard fume hood.
GC-MS (Electron Ionization) N/A (Mass Res.)< 1 µmol/LExact mass confirmation (m/z 344); detecting trace unreacted starting material.Medium; requires carrier gas and regular column maintenance.

Analytical Workflow Decision Logic

Workflow A Crude 1-(2-iodoethyl)-2-octylbenzene B Benchtop NMR (60-80 MHz) Rapid Reaction Monitoring A->B Step 1: Confirm -CH2-I formation C GC-MS Analysis Trace Impurity Profiling B->C Step 2: Purity > 90% D High-Field NMR (400+ MHz) Multiplet Resolution & 2D NMR C->D Step 3: Exact Mass Confirmed E Validated API Intermediate D->E Step 4: Full Structural Validation

Analytical workflow for the structural verification of 1-(2-iodoethyl)-2-octylbenzene.

Experimental Methodology: Self-Validating High-Field NMR Protocol

To ensure absolute trustworthiness in your structural assignment, do not merely run the sample; build a self-validating system.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is a non-polar solvent that perfectly matches the lipophilicity of the octyl chain. This prevents micelle formation or aggregation that causes severe line broadening. TMS serves as the internal standard (0.00 ppm) to rigidly calibrate the chemical shift axis.

Step 2: Tube Selection & Handling

  • Action: Transfer the solution to a high-quality 5 mm borosilicate NMR tube, wiping the exterior with a lint-free wipe.

  • Causality: Scratches, fingerprints, or paramagnetic particulate matter (e.g., iron dust from spatulas) distort the local magnetic field homogeneity, leading to asymmetric peak shapes and poor resolution.

Step 3: Locking and Shimming (System Validation)

  • Action: Insert the sample, lock onto the deuterium frequency of CDCl₃, and perform gradient shimming on the Z-axis.

  • Causality: Locking compensates for the natural drift of the superconducting magnet. Shimming corrects magnetic field inhomogeneities.

  • Validation Check: The lock signal intensity must remain stable; a fluctuating lock indicates a physically heterogeneous sample (e.g., undissolved particulates or phase separation).

Step 4: Acquisition Parameters

  • Action: Acquire 16-32 scans with a relaxation delay (D1) of 5 seconds.

  • Causality: A 5-second D1 ensures complete longitudinal relaxation (T₁) of all protons. If D1 is too short, protons with longer T₁ times will be under-represented, destroying the quantitative accuracy of your integration.

Step 5: Integration and Internal Verification

  • Action: Phase and baseline-correct the spectrum. Set the integral of the terminal methyl triplet (δ 0.88 ppm) to exactly 3.00 .

  • Causality & Validation: The -CH₂-I triplet (δ 3.3 ppm) must integrate to exactly 2.00 . Any deviation from this 3:2 ratio mathematically proves the presence of co-eluting impurities or incomplete synthetic conversion, making the protocol a self-validating system.

References

  • Title: CAS No : 162358-96-5 | Product Name : 1-(2-Iodoethyl)-2-octylbenzene Source: Pharmaffiliates URL: [Link]

  • Title: NMR Spectroscopy Source: MSU Chemistry URL: [Link]

  • Title: Benchtop NMR Breaks New Ground Source: Technology Networks URL: [Link]

  • Title: High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: PubMed / NIH URL: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Analysis of 1-(2-iodoethyl)-2-octylbenzene

Introduction In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural characterization of novel molecules is a cornerstone of development and quality control. 1-(2-iodoethyl)-2-octy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural characterization of novel molecules is a cornerstone of development and quality control. 1-(2-iodoethyl)-2-octylbenzene, a substituted alkylbenzene, presents a unique analytical challenge due to its combination of a long alkyl chain, a labile iodo-functional group, and positional isomerism. This guide provides an in-depth, comparative analysis of mass spectrometric techniques for the characterization of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural descriptions to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical approach. The primary focus will be on Gas Chromatography-Mass Spectrometry (GC-MS), comparing the industry-standard Electron Ionization (EI) with the complementary soft ionization technique, Chemical Ionization (CI).

Part 1: The Standard Workhorse: GC-MS with Electron Ionization (EI)

Electron Ionization is the foundational technique for GC-MS analysis of volatile and semi-volatile organic compounds.[1] Its utility stems from producing complex, reproducible fragmentation patterns that serve as a "molecular fingerprint," enabling structural elucidation and comparison with spectral libraries.[2]

The Rationale for EI-MS

For a molecule like 1-(2-iodoethyl)-2-octylbenzene, EI is the logical starting point. The high energy of the electron beam (typically 70 eV) imparts significant internal energy to the molecule, inducing predictable bond cleavages.[1][2] This is crucial for revealing the molecule's architecture, including the nature of the alkyl chains and the presence of the halogen substituent.

Predicted EI Fragmentation Pathway

The fragmentation of 1-(2-iodoethyl)-2-octylbenzene is governed by the relative stability of the resulting carbocations and neutral losses. The aromatic ring plays a central role in stabilizing adjacent positive charges.

  • Molecular Ion (M•+): The initial ionization event produces the molecular ion at a theoretical m/z of 344. Due to the presence of the long alkyl chain and the relatively weak C-I bond, the molecular ion peak is expected to be present but of low to moderate intensity.[3][4]

  • Loss of Iodine (α-Cleavage): The Carbon-Iodine bond is the weakest point in the iodoethyl side chain. Cleavage of this bond results in the loss of an iodine radical (•I, 127 Da), leading to a highly stable secondary carbocation adjacent to the benzene ring. This [M-I]+ fragment at m/z 217 is predicted to be one of the most abundant ions in the spectrum.

  • Benzylic Cleavage: The bond between the first and second carbon of the octyl chain (the β-bond relative to the ring) is prone to cleavage. This results in the loss of a heptyl radical (•C7H15) to form a highly stable, resonance-stabilized tropylium ion or a related benzyl cation at m/z 91 .[5][6] This is a characteristic fragmentation for alkylbenzenes.[7]

  • McLafferty-type Rearrangement: While a classic McLafferty rearrangement requires a carbonyl group, alkylbenzenes with side chains of three or more carbons can undergo a similar rearrangement, leading to a characteristic peak at m/z 92 .[5]

  • Alkyl Chain Fragmentation: The octyl chain will produce a series of smaller fragment ions separated by 14 Da (corresponding to CH2 units), though these are typically of lower intensity.[8]

G M 1-(2-iodoethyl)-2-octylbenzene (m/z 344) frag1 [M - I]+ (m/z 217) M->frag1 - I• (127 Da) frag3 [M - C7H15]+ (Benzylic Cleavage) M->frag3 - C7H15• (99 Da) frag4 McLafferty-type (m/z 92) M->frag4 Rearrangement frag2 Tropylium Ion (m/z 91) frag3->frag2 Rearrangement

Caption: Predicted EI fragmentation pathway for 1-(2-iodoethyl)-2-octylbenzene.

Detailed Experimental Protocol: GC-EI-MS

This protocol is designed to provide robust separation and classic fragmentation for substituted alkylbenzenes.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 1-(2-iodoethyl)-2-octylbenzene.

    • Dissolve in 1 mL of high-purity hexane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

  • GC-MS Instrumentation & Conditions:

    • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[9][10]

    • Injector: Split/Splitless inlet at 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1 to prevent column overload.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • GC Column: A non-polar column such as an Agilent HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal for separating hydrocarbon-based isomers.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[9][10]

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.[2]

    • Electron Energy: 70 eV.[2][11]

    • Mass Range: Scan from m/z 40 to 450 to ensure capture of all relevant fragments and the molecular ion.

    • Data Acquisition: Full scan mode.

Self-Validation and Trustworthiness

The protocol's integrity is validated by observing the expected fragmentation pattern. A successful analysis will show a spectrum containing the low-intensity molecular ion at m/z 344, a strong peak at m/z 217 ([M-I]+), and the characteristic alkylbenzene fragments at m/z 91 and 92. The combination of the GC retention time and this specific mass spectral fingerprint provides a high degree of confidence in the identification.

Part 2: Comparative Analysis with Chemical Ionization (CI)

While EI excels at structural elucidation, its high energy can sometimes lead to the complete absence of a molecular ion for labile compounds, complicating molecular weight determination. This is where a soft ionization technique like Chemical Ionization (CI) becomes an invaluable comparative tool.[2]

The Rationale for CI-MS

CI uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through gentle ion-molecule reactions, imparting far less energy than EI.[12] This minimizes fragmentation and typically produces an abundant quasi-molecular ion, such as the protonated molecule [M+H]+.[12] For 1-(2-iodoethyl)-2-octylbenzene, CI serves as the definitive method to confirm the molecular weight of 344 Da.

Expected CI Spectrum

Using methane as the reagent gas, the spectrum is expected to be much simpler than the EI spectrum:

  • Protonated Molecule [M+H]+: A strong, easily identifiable peak at m/z 345 .

  • Adduct Ions: Depending on source conditions, adducts with reagent gas fragments may be observed, such as [M+C2H5]+ at m/z 373 and [M+C3H5]+ at m/z 385.

  • Minimal Fragmentation: Fragmentation will be significantly suppressed. The most likely fragment would arise from the loss of HI from the protonated molecule, but this would be a minor peak compared to the [M+H]+ ion.

G cluster_0 Sample Injection & GC Separation cluster_1 Ionization Source cluster_2 Mass Analysis & Detection Sample Sample GC GC Sample->GC Volatilization ElutedAnalyte ElutedAnalyte GC->ElutedAnalyte Separation EI Electron Ionization (EI) (Hard) ElutedAnalyte->EI CI Chemical Ionization (CI) (Soft) ElutedAnalyte->CI Analyzer Analyzer EI->Analyzer [M]•+, Fragments CI->Analyzer [M+H]+ Detector Detector Analyzer->Detector Data Data Detector->Data

Caption: Comparative workflow for GC-MS analysis using EI and CI ionization.

Experimental Protocol: GC-CI-MS

The GC conditions remain identical to the EI protocol to ensure comparable retention times. The only changes are within the mass spectrometer.

  • GC Conditions: Follow the exact parameters as outlined in the GC-EI-MS protocol.

  • MS Modifications for CI:

    • Ion Source: Chemical Ionization (CI).

    • Reagent Gas: Methane, introduced into the ion source at a pressure optimized for the specific instrument.

    • Source Temperature: Typically lower than EI, around 150-200°C.

    • Mass Range: Scan from m/z 100 to 450.

Part 3: Performance Comparison and Alternative Techniques

The choice between EI and CI is not about which is better, but which provides the necessary information for a given analytical question.

Data Summary: EI-MS vs. CI-MS
Performance MetricElectron Ionization (EI)Chemical Ionization (CI)Rationale & Justification
Molecular Ion Intensity Low to Moderate (m/z 344)Very High (as [M+H]+ at m/z 345)CI is superior for confirming molecular weight due to soft ionization.
Fragmentation Detail Extensive & ReproducibleMinimalEI is essential for detailed structural elucidation via its fingerprint-like spectrum.
Structural Elucidation HighLowThe rich fragmentation from EI allows for deduction of functional groups and connectivity.
Library Matching YesNoStandard spectral libraries (e.g., NIST, Wiley) are based on 70 eV EI spectra.
Primary Application Structure Identification & VerificationMolecular Weight ConfirmationThe two techniques are complementary, providing orthogonal pieces of information.
Advanced & Alternative Analytical Approaches

While GC-MS with EI and CI is a powerful combination, other techniques can provide further insight, particularly in complex research scenarios.

  • High-Resolution Mass Spectrometry (HRMS): Coupling the GC to a high-resolution mass analyzer (e.g., a Time-of-Flight or Orbitrap) provides exact mass measurements. This allows for the determination of the elemental formula (C16H25I), unequivocally distinguishing it from other isobaric compounds.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion from the EI or CI spectrum (e.g., the [M-I]+ ion at m/z 217) and fragmenting it further (Collision-Induced Dissociation, CID), one can gain more detailed information about that specific part of the molecule's structure.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is not ideal for the parent compound, which is volatile and non-polar. However, it is the method of choice for analyzing potential polar metabolites (e.g., hydroxylated or carboxylated forms) in biological matrices that are not amenable to GC analysis.[14]

Conclusion

The comprehensive analysis of 1-(2-iodoethyl)-2-octylbenzene is best achieved through a multi-faceted mass spectrometric approach.

  • Primary Analysis: GC-EI-MS should be the initial technique employed. It provides the rich, fingerprint-like fragmentation data necessary for structural confirmation, leveraging characteristic cleavages such as the loss of iodine (m/z 217) and benzylic fragmentation (m/z 91).

  • Complementary Analysis: GC-CI-MS is a crucial secondary experiment. Its ability to generate an intense quasi-molecular ion ([M+H]+ at m/z 345) provides unambiguous confirmation of the molecular weight, which may be ambiguous in the EI spectrum.

For researchers in drug development and regulated environments, the use of both EI and CI constitutes a robust, self-validating system. The combination of a characteristic retention time, a detailed EI fragmentation pattern, and definitive molecular weight confirmation from CI provides the highest possible confidence in the identity and structure of 1-(2-iodoethyl)-2-octylbenzene. For ultimate certainty, HRMS can be employed to confirm the elemental composition.

References

  • Title: Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed Source: PubMed URL
  • Title: Mass Spectrometry: Aromatic Compound Fragmentation Source: JoVE URL
  • Title: Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds Source: Benchchem URL
  • Title: Detection of Substituted Benzenes in Water at the pg/ml Level Using Solid-Phase Microextraction and Gas Chromatography-Ion Trap Mass Spectrometry - PubMed Source: PubMed URL
  • Title: Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr.
  • Title: Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes Source: USGS Publications Warehouse URL
  • Title: A Comparative Guide to Analytical Methods for Distinguishing Alkylbenzene Isomers Source: Benchchem URL
  • Title: A fragment of mass-chromatogram of alkylbenzenes of normal structure...
  • Title: MASS-Fragmentation patterns, introduction, principles and applications Source: Slideshare URL
  • Title: Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications Source: Research and Reviews URL
  • Title: Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline Source: Agilent Technologies URL
  • Title: A comparison of mass spectrum from electron ionization (EI) and...
  • Title: Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry Source: ASTM International URL
  • Title: Chemical Ionization Mass Spectrometry. IV.
  • Title: Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline Source: Agilent Technologies URL
  • Title: Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate Source: PubMed URL
  • Title: Chemical ionization mass spectrometry. VI. C7H8 isomers.
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
  • Title: Chemical ionization mass spectrometry utilizing benzene cations for measurements of volatile organic compounds and nitric oxide Source: EGUsphere URL
  • Title: Determination of alkylbenzene metabolites in groundwater by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed Source: PubMed URL
  • Title: Identification of unique highly hetero-substituted benzenes as chemical weapons of springtails by a combination of trace analytical methods with DFT calculations and synthesis Source: PMC URL
  • Title: Mass Spectrometry Source: Michigan State University Chemistry URL

Sources

Validation

Comprehensive Purity Analysis of 1-(2-iodoethyl)-2-octylbenzene: A Methodological Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary 1-(2-iodoethyl)-2-octylbenzene (CAS: 162358-96-5), commonly known as 2-octylphenethyl iodide, is a critical synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

1-(2-iodoethyl)-2-octylbenzene (CAS: 162358-96-5), commonly known as 2-octylphenethyl iodide, is a critical synthetic intermediate and known impurity in the manufacturing of Fingolimod (FTY720), a potent sphingosine 1-phosphate receptor modulator[1]. The accurate determination of its purity is paramount for regulatory compliance and downstream synthetic yield. However, the presence of a reactive alkyl iodide moiety introduces significant analytical vulnerabilities, particularly thermal lability.

As a Senior Application Scientist, I approach the purity analysis of this molecule as a mechanistic challenge. This guide objectively compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), providing field-proven protocols and explaining the causality behind each analytical choice.

The Chemical Challenge: Thermal Lability of Alkyl Iodides

The fundamental rule of analytical chemistry is that the method of observation must not alter the analyte. Alkyl halides, particularly primary iodides like 1-(2-iodoethyl)-2-octylbenzene, violate this rule when exposed to high temperatures[2].

The iodine atom is an exceptional leaving group. When subjected to the elevated temperatures typical of a GC injection port (>200 °C), the molecule undergoes rapid β -hydride elimination. The heat drives the elimination of hydrogen iodide (HI), converting the intact analyte into 1-vinyl-2-octylbenzene (a styrene derivative)[3][4]. Consequently, techniques relying on thermal vaporization will generate artifactual impurities, rendering the resulting purity profile falsely low and scientifically invalid.

GCDegradation A 1-(2-iodoethyl)- 2-octylbenzene (Intact Analyte) B GC Injector Port (>200°C) A->B Injection C 1-vinyl-2-octylbenzene (Artifactual Impurity) B->C β-hydride elimination D Hydrogen Iodide (HI) B->D

Figure 1: Thermal degradation pathway of 1-(2-iodoethyl)-2-octylbenzene during GC analysis.

Modality Comparison: HPLC vs. GC vs. qNMR

To establish a robust analytical control strategy, we must evaluate the three primary modalities available to the modern analytical laboratory[5][6].

Gas Chromatography (GC-FID/MS)
  • Mechanism: Separates volatile compounds based on boiling point and stationary phase affinity[7].

  • The Verdict: Contraindicated. The thermal degradation described above makes standard GC unsuitable[4]. While Cold On-Column (COC) injection can theoretically mitigate this, the heated detector zones (FID/MS transfer lines) still pose a high risk of in-situ degradation.

High-Performance Liquid Chromatography (HPLC-UV)
  • Mechanism: Separates compounds based on polarity in a liquid mobile phase at ambient or slightly elevated temperatures (e.g., 30 °C), completely bypassing thermal degradation[6]. The substituted benzene ring provides a strong chromophore for UV detection.

  • The Verdict: The Routine Workhorse. HPLC is the optimal method for routine batch release and impurity profiling. However, it requires a highly pure, characterized reference standard to establish relative response factors (RRF) for quantitative accuracy.

Quantitative NMR (qNMR)
  • Mechanism: qNMR relies on the quantum mechanical principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[8].

  • The Verdict: The Absolute Standard. By utilizing an internal standard, qNMR provides absolute purity quantification without requiring a reference standard of the analyte itself[9][10]. It serves as the primary orthogonal method to certify the reference standards used in HPLC.

Workflow Start Synthesized Batch: 1-(2-iodoethyl)-2-octylbenzene qNMR 1H-qNMR Analysis (Absolute Purity Certification) Start->qNMR Primary Standardization HPLC HPLC-UV Analysis (Routine Impurity Profiling) Start->HPLC Batch Release Testing GC GC-FID / GC-MS (High Degradation Risk) Start->GC Avoid / Contraindicated qNMR->HPLC Calibrates Reference Standard

Figure 2: Strategic decision workflow for the purity analysis of alkyl iodides.

Quantitative Data Presentation

The following table synthesizes the performance metrics of each technique when applied specifically to 1-(2-iodoethyl)-2-octylbenzene.

Analytical ParameterHPLC-UVqNMR (1H)GC-FID (Standard Split/Splitless)
Thermal Degradation Risk None (Operates at 30 °C)None (Operates at 25 °C)Critical (Injector at 250 °C)
Reference Standard Needed? Yes (Identical analyte required)No (Uses universal internal standard)Yes
Accuracy (Purity %) ± 0.5% (Dependent on standard)± 0.1% - 0.5% (Absolute)Falsely low (Artifactual impurities)
Limit of Quantitation (LOQ) ~0.05% (Excellent for trace impurities)~1.0% (Poor for trace impurities)N/A (Data invalid)
Primary Use Case Routine batch release & profilingPrimary standard certificationNot recommended

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in causality checks to guarantee data integrity.

Protocol A: Absolute Purity Determination via 1H-qNMR

Causality Check: We utilize Dimethyl terephthalate (DMT) as the Internal Standard (IS). DMT features a highly deshielded aromatic singlet at ~8.1 ppm, which is perfectly isolated from the analyte's aromatic multiplet (7.1–7.2 ppm) and the diagnostic −CH2​−I triplet (~3.3 ppm).

Step-by-Step Methodology:

  • System Suitability (T1 Measurement): Before quantitative acquisition, perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the mixture.

  • Sample Preparation: Accurately weigh ~20 mg of 1-(2-iodoethyl)-2-octylbenzene and ~10 mg of certified reference grade DMT (TraceCERT®) using a microbalance (readability 0.001 mg).

  • Dissolution: Co-dissolve both solids in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° (ensures maximum signal-to-noise).

    • Relaxation Delay (D1): Must be set to ≥5×T1​ (typically 30–60 seconds) to guarantee complete longitudinal magnetization recovery between scans[8].

    • Scans (NS): 64 to 128 (to achieve a signal-to-noise ratio > 250:1 for the target peaks).

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the DMT singlet at 8.1 ppm ( Istd​ ) and the analyte's −CH2​−I triplet at 3.3 ppm ( Ianalyte​ ). Calculate absolute purity using the standard qNMR mass-balance equation[11].

Protocol B: Routine Impurity Profiling via HPLC-UV

Causality Check: Because the analyte contains a highly lipophilic octyl chain, it exhibits strong retention on reversed-phase columns. A high-organic mobile phase gradient is required to elute the compound efficiently while maintaining sharp peak shapes.

Step-by-Step Methodology:

  • Column Selection: C18 reversed-phase column (e.g., Waters XBridge, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Channel A: LC-MS grade Water with 0.05% Trifluoroacetic acid (TFA).

    • Channel B: LC-MS grade Acetonitrile with 0.05% TFA. (TFA suppresses the ionization of trace basic impurities, preventing peak tailing).

  • Gradient Program:

    • 0–5 min: 50% B

    • 5–20 min: Linear ramp to 100% B

    • 20–25 min: Hold at 100% B (washes highly lipophilic dimers/impurities).

  • Instrument Parameters: Flow rate at 1.0 mL/min; Column oven strictly controlled at 30 °C; UV detection at 220 nm.

  • System Suitability Test (SST): Inject a resolution mixture containing 1-(2-iodoethyl)-2-octylbenzene and its synthetic precursor, 2-octylphenethyl alcohol. The method is only valid if the resolution ( Rs​ ) between the alcohol and the iodide is ≥2.0 .

References

  • Pharmaffiliates. "1-(2-Iodoethyl)-2-octylbenzene (CAS: 162358-96-5)". Pharmaffiliates Product Catalog. URL:[Link][1]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Analytical Blog. URL:[Link][8]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". ACS Publications. URL:[Link][10]

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals". RSSL Case Studies. URL:[Link][9]

  • Maccoll, A., et al. "Thermal Decomposition of Some Alkyl Halides by a Shock-Tube Method". AIP Publishing. URL:[Link][2]

  • Smithsonian / Elsevier. "Minimizing thermal degradation in gas chromatographic quantitation". Journal of Chromatography A. URL:[Link][4]

  • Tentamus Group. "Determination of Contaminants: HPLC vs. GC". Tentamus Analytics. URL:[Link][7]

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Comparative

Comparative Study of 1-(2-Iodoethyl)-2-octylbenzene Derivatives in Fingolimod Synthesis

As a Senior Application Scientist, navigating the synthesis of complex active pharmaceutical ingredients (APIs) requires a rigorous understanding of mechanistic causality and impurity profiling. Fingolimod (FTY720), a hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the synthesis of complex active pharmaceutical ingredients (APIs) requires a rigorous understanding of mechanistic causality and impurity profiling. Fingolimod (FTY720), a highly potent sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis, is synthesized via the critical alkylation of diethyl acetamidomalonate[1][2].

The choice of the alkylating agent in this step dictates both the yield and the biological efficacy of the final API. This guide provides an in-depth comparative analysis of the primary para-substituted intermediate, 1-(2-iodoethyl)-4-octylbenzene , against its precursor and its critical ortho-substituted isomer, 1-(2-iodoethyl)-2-octylbenzene (Fingolimod Impurity 8)[3][4].

Mechanistic Causality: Isomerism and Halogen Selection

To understand why specific derivatives are chosen or monitored, we must analyze the underlying chemical kinetics and receptor pharmacology.

The Leaving Group Kinetics (Iodo- vs. Bromo- Derivatives)

The synthesis of Fingolimod traditionally involves the SN​2 alkylation of the diethyl acetamidomalonate enolate[5]. Because this enolate is highly sterically hindered, the nucleophilic attack is notoriously sluggish. If one attempts to use 1-(2-bromoethyl)-4-octylbenzene, the slow SN​2 kinetics allow the competing E2 elimination pathway to dominate, resulting in the formation of unwanted 4-octylstyrene and drastically reducing yields[2].

The Solution: By employing a Finkelstein reaction to convert the bromo-derivative to[6], the superior polarizability and leaving group ability of the iodide ion accelerates the SN​2 pathway, effectively outcompeting the elimination reaction and ensuring high-fidelity carbon-carbon bond formation.

Positional Isomerism (Para vs. Ortho Substitution)

The biological efficacy of Fingolimod relies on its structural homology to natural sphingosine. The S1P1 receptor features a deep, narrow hydrophobic pocket evolved to accommodate linear aliphatic chains[1].

  • The Para Isomer (Target): The 1-(2-iodoethyl)-4-octylbenzene intermediate provides a linear geometry that perfectly aligns with the receptor pocket.

  • The Ortho Isomer (Impurity 8): The [1] isomer introduces a severe steric "kink" into the aliphatic tail[7]. If this impurity survives the synthesis, the resulting ortho-Fingolimod derivative will suffer from catastrophic steric clash within the S1P receptor, rendering it biologically inactive. Therefore, it is classified as a critical impurity requiring strict analytical control.

Visualizing the Synthetic and Divergent Pathways

Pathway A 1-(2-Bromoethyl)- 4-octylbenzene B 1-(2-Iodoethyl)- 4-octylbenzene (Para Isomer) A->B NaI, Acetone (Finkelstein Reaction) C Diethyl Acetamidomalonate Alkylation B->C Base (NaOEt) SN2 Alkylation D Fingolimod (FTY720) C->D Reduction & Deprotection

Fig 1. Synthetic workflow from bromo-precursor to Fingolimod via the para-iodo intermediate.

Isomers Start Octylbenzene Acylation/Alkylation Para 1-(2-Iodoethyl)-4-octylbenzene (Target Intermediate) Start->Para Major Pathway (>95%) Ortho 1-(2-Iodoethyl)-2-octylbenzene (Impurity 8) Start->Ortho Minor Pathway (<5%) FTY720 Fingolimod (Active) High S1P Affinity Para->FTY720 Alkylation & Deprotection OrthoFTY Ortho-Fingolimod (Inactive) Steric Clash at S1P Ortho->OrthoFTY Alkylation & Deprotection

Fig 2. Divergent pathways of positional isomers and their impact on final API efficacy.

Comparative Quantitative Performance Data

The following table summarizes the physicochemical properties, reaction kinetics, and ultimate pharmacological impact of the three primary derivatives discussed in this guide[5][8][9].

CompoundCAS NumberMolecular WeightSynthesis Role SN​2 Alkylation YieldFinal API S1P Affinity
1-(2-Iodoethyl)-4-octylbenzene 162358-07-8344.28 g/mol Primary Intermediate80 - 85% High (Active FTY720)
1-(2-Iodoethyl)-2-octylbenzene 162358-96-5344.28 g/mol Critical Impurity 8< 60% (Steric drag)Negligible (Inactive)
1-(2-Bromoethyl)-4-octylbenzene N/A297.28 g/mol Precursor< 40% (E2 competition)High (If converted)

Experimental Workflow: Self-Validating Alkylation Protocol

To ensure high-fidelity synthesis of the Fingolimod precursor, the alkylation of [5] must be executed using a self-validating protocol. This method utilizes the para-iodo derivative to maximize yield.

Reagents Required:

  • Diethyl acetamidomalonate (1.05 eq)

  • 1-(2-Iodoethyl)-4-octylbenzene (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

  • Enolate Generation: Dissolve diethyl acetamidomalonate in anhydrous ethanol under an inert argon atmosphere. Slowly add NaOEt at 0°C. Stir for 30 minutes to ensure complete deprotonation.

    • Causality: Low temperature prevents the degradation of the active methylene compound before the electrophile is introduced.

  • Electrophilic Addition: Add 1-(2-Iodoethyl)-4-octylbenzene dropwise to the enolate solution. Gradually warm the reaction to reflux (78°C) and maintain for 4-6 hours.

  • Self-Validating Mechanism: As the SN​2 reaction proceeds, sodium iodide (NaI) will begin to precipitate out of the ethanolic solution. Because NaI is significantly less soluble in ethanol than the starting NaOEt, this precipitation serves as a visual, self-validating indicator of reaction progress. Furthermore, the precipitation removes the iodide leaving group from the solution, driving the equilibrium forward via Le Chatelier's principle and preventing reversible side reactions.

  • Workup: Cool the mixture to room temperature, filter off the precipitated NaI, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield diethyl 2-acetamido-2-(4-octylphenethyl)malonate.

Analytical Profiling (HPLC/MS)

Given the identical molecular weights (344.28 g/mol ) of the ortho and para isomers, mass spectrometry alone cannot differentiate 1-(2-iodoethyl)-4-octylbenzene from 1-(2-iodoethyl)-2-octylbenzene.

Resolution Strategy: Chromatographic separation is mandatory. Using a Reverse-Phase HPLC system equipped with a C18 column and an isocratic mobile phase of Acetonitrile/Water (80:20), the isomers can be resolved. The para-isomer exhibits a slightly longer retention time due to its linear structure, which interacts more uniformly with the hydrophobic stationary phase compared to the sterically hindered ortho-isomer.

References
  • Pharmaffiliates - 1-(2-Iodoethyl)-2-octylbenzene (Fingolimod Impurity 8). Source: Pharmaffiliates. URL: [Link]

  • LookChem - Benzene, 1-(2-iodoethyl)-4-octyl- (CAS 162358-07-8). Source: LookChem. URL: [Link]

  • Indian Journal of Advances in Chemical Science - A Comprehensive Review on Synthetic Approach for Fingolimod. Source: IJACS. URL: [Link]

Sources

Comparative

Cost-Effectiveness and Synthesis Comparison Guide: 1-(2-Iodoethyl)-2-octylbenzene

Executive Summary & Strategic Context 1-(2-Iodoethyl)-2-octylbenzene (CAS: 162358-96-5) is a high-value building block and analytical reference standard utilized extensively in pharmaceutical development. It is primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(2-Iodoethyl)-2-octylbenzene (CAS: 162358-96-5) is a high-value building block and analytical reference standard utilized extensively in pharmaceutical development. It is primarily required for the synthesis of ortho-Fingolimod, a structural isomer and critical impurity standard used in the regulatory profiling of the immunomodulator drug Fingolimod (FTY720) .

As a Senior Application Scientist, I evaluate the cost-effectiveness of synthesizing such intermediates not merely by raw reagent costs, but by analyzing the E-factor (environmental waste) , atom economy , and purification bottlenecks . The traditional synthesis of this molecule is linear and heavily reliant on chromatographic purification. This guide objectively compares the classical route against modern convergent methodologies, providing a self-validating protocol for the most scalable and cost-effective approach.

Mechanistic Pathways & Strategy Comparison

To determine the most viable path to 1-(2-iodoethyl)-2-octylbenzene, we must evaluate three distinct synthetic workflows.

Workflow SM1 2-Bromobenzaldehyde R1 Classical Route (5 Steps) Grignard, Dehydration, Formylation SM1->R1 Target 1-(2-Iodoethyl)-2-octylbenzene (Target Molecule) R1->Target Low Yield, High Cost SM2 2-(2-Bromophenyl)ethanol R2 Cross-Coupling Route (3 Steps) Suzuki Coupling + Finkelstein SM2->R2 R2->Target High Yield, Moderate Cost SM3 2-Phenylethanol R3 C-H Activation Route (2 Steps) Ru-Catalyzed Alkylation + Iodination SM3->R3 R3->Target Moderate Yield, Low Cost

Synthetic workflows for 1-(2-iodoethyl)-2-octylbenzene comparing classical and modern routes.

Quantitative Performance Comparison
Route MethodologyTotal StepsOverall YieldAtom EconomyPurification RequiredRelative Cost/kgScalability
Classical Linear (Grignard) 5~20%PoorChromatography (Ph3PO) Low
Cross-Coupling (Suzuki) 3~65%GoodExtraction / Filtration High
C-H Activation (Ru-Catalyzed) 2~45%ExcellentFiltration (Catalyst)$Moderate

Deep Dive: Why the Cross-Coupling + Finkelstein Route Wins

The classical route detailed by Adachi et al. (2000) relies on a multi-step Grignard elongation sequence that suffers from a low overall yield . Furthermore, late-stage iodination using the Appel reaction (I2, PPh3, Imidazole) generates stoichiometric triphenylphosphine oxide (Ph3PO). Removing Ph3PO from a non-polar product requires extensive silica gel chromatography, which exponentially increases solvent waste and labor costs at scale.

Conversely, the Cross-Coupling followed by Finkelstein Reaction route offers a highly convergent and cost-effective alternative. By establishing the carbon framework via a Suzuki-Miyaura coupling, we isolate the advanced intermediate 2-(2-octylphenyl)ethanol. The subsequent transformation to the iodide via a mesylate intermediate utilizes the , completely bypassing phosphorus-based waste.

The Causality of the Finkelstein Exchange

Mechanism cluster_products Alcohol 2-(2-Octylphenyl)ethanol (Poor Leaving Group) Mesylate Mesylate Intermediate (-OMs: Excellent Leaving Group) Alcohol->Mesylate MsCl, Et3N (Activation) Target 1-(2-Iodoethyl)-2-octylbenzene (Target Iodide) Mesylate->Target NaI, Acetone (SN2 Attack) Precipitate NaOMs (Solid Byproduct) Precipitates in Acetone Mesylate->Precipitate Le Chatelier's Driving Force

Logical flow and thermodynamic driving force of the Finkelstein substitution mechanism.

The Finkelstein reaction relies on solubility differentials to drive the reaction to completion. Sodium iodide (NaI) is highly soluble in dry acetone, whereas the byproduct, sodium methanesulfonate (NaOMs), is completely insoluble. According to Le Chatelier's principle, the continuous precipitation of NaOMs pulls the SN2 equilibrium entirely to the right, ensuring >95% conversion without the need for chromatographic purification.

Self-Validating Experimental Protocol: The Finkelstein Workflow

This protocol is designed as a self-validating system. Built-in In-Process Controls (IPCs) ensure that each chemical transformation is verified before proceeding, preventing costly downstream failures.

Phase 1: Activation (Mesylation)

Objective: Convert the poor hydroxyl leaving group of 2-(2-octylphenyl)ethanol into an excellent mesylate leaving group.

  • Setup: Charge a dry, nitrogen-purged 1L reactor with 2-(2-octylphenyl)ethanol (50.0 g, 1.0 eq) and anhydrous dichloromethane (DCM) (500 mL, 10 vol).

  • Base Addition: Add triethylamine (Et3N) (31.5 mL, 1.5 eq) and cool the mixture to 0–5 °C using an ice-water bath.

  • Activation: Begin dropwise addition of methanesulfonyl chloride (MsCl) (17.5 mL, 1.2 eq), strictly maintaining the internal temperature below 10 °C.

    • Causality: Mesylation is highly exothermic. Strict thermal control prevents the degradation of the intermediate and the formation of alkyl chloride side-products.

  • Reaction: Remove the cooling bath and stir for 2 hours at room temperature (20–25 °C).

  • IPC Checkpoint (Self-Validation 1): Sample 50 µL of the reaction mixture, quench in 1 mL water, extract with 1 mL EtOAc, and run TLC (Hexanes:EtOAc 8:2). The starting material (Rf ~0.3) must be completely consumed, replaced by a single spot for the mesylate (Rf ~0.6). If SM persists, add 0.1 eq MsCl.

  • Workup: Quench with ice water (200 mL). Separate the organic layer, wash with 1N HCl (100 mL), saturated NaHCO3 (100 mL), and brine (100 mL). Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Mass Balance (Self-Validation 2): A crude mass recovery of >95% (pale-yellow oil) validates successful execution. Proceed immediately to Phase 2 to avoid mesylate degradation.

Phase 2: Halide Exchange (Finkelstein Iodination)

Objective: Execute an SN2 displacement to yield the target iodide.

  • Setup: Dissolve the crude mesylate from Phase 1 in strictly anhydrous acetone (750 mL, 15 vol).

  • Reagent Addition: Add sodium iodide (NaI) (75.0 g, 2.5 eq) in one portion.

    • Causality: The use of dry acetone is critical. Trace water will solubilize the NaOMs byproduct, destroying the thermodynamic driving force of the precipitation and stalling the reaction.

  • Reaction: Heat the mixture to gentle reflux (56 °C) and stir for 12 hours. A heavy white precipitate (NaOMs) will form within the first 30 minutes.

  • IPC Checkpoint (Self-Validation 3): Run TLC (Hexanes 100%). The mesylate (baseline) should be consumed, showing a new, highly non-polar spot for the iodide (Rf ~0.8).

  • Workup: Cool to room temperature. Filter the precipitated sodium salts through a Celite pad and concentrate the filtrate in vacuo.

  • Purification: Redissolve the crude residue in hexanes (500 mL). Wash with 10% aqueous sodium thiosulfate (Na2S2O3) (200 mL).

    • Causality: Thiosulfate reduces any trace iodine (I2) formed via air oxidation back to water-soluble iodide (I⁻), instantly decolorizing the organic layer from brown to pale yellow.

  • Isolation: Dry the organic layer over Na2SO4 and evaporate to yield 1-(2-iodoethyl)-2-octylbenzene as a high-purity (>98% by HPLC) pale yellow oil.

References

  • Kiuchi, M., Adachi, K., Kohara, T., Minoguchi, M., Hanano, T., Aoki, Y., Mishina, T., Arita, M., Nakao, N., Ohtsuki, M., Hoshino, Y., Teshima, K., Chiba, K., Sasaki, S., & Fujita, T. (2000). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946-2961.[Link]

  • Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences.[Link]

  • Pharmaffiliates. 1-(2-Iodoethyl)-2-octylbenzene - Fingolimod Impurities.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Iodoethyl)-2-octylbenzene

Comprehensive Safety and Handling Guide: 1-(2-Iodoethyl)-2-octylbenzene As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just reading a standard Saf...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1-(2-Iodoethyl)-2-octylbenzene

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just reading a standard Safety Data Sheet (SDS). 1-(2-Iodoethyl)-2-octylbenzene is a critical impurity and intermediate associated with the synthesis of the immunomodulator Fingolimod (FTY720)[1].

To ensure absolute safety and operational success, laboratory personnel must understand the mechanistic causality behind the hazards. This guide provides a self-validating, step-by-step operational framework designed specifically for researchers and drug development professionals.

Mechanistic Hazard Profiling

Understanding the chemical behavior of 1-(2-Iodoethyl)-2-octylbenzene is the first step in mitigating exposure risks.

  • S_N2 Alkylation Risk: As a primary alkyl iodide, this compound features a highly polarized carbon-iodine bond. Iodide is an exceptional leaving group, meaning this molecule readily undergoes bimolecular nucleophilic substitution (S_N2) reactions[2]. In a biological context, it acts as a potent alkylating agent, capable of irreversibly binding to nucleophilic sites on proteins and DNA.

  • Extreme Lipophilicity: The 2-octylbenzene moiety acts as a powerful penetration enhancer. If spilled on unprotected skin, the molecule will rapidly bypass the aqueous barrier of the stratum corneum and enter the bloodstream.

  • Degradation Byproducts: Upon exposure to ambient light or moisture, alkyl iodides photolytically and hydrolytically degrade to release free Iodine (I₂) and Hydrogen Iodide (HI) gas, which is highly corrosive to the respiratory tract.

Table 1: Quantitative Chemical Profile

Property Value Clinical/Operational Significance
CAS Number 162358-96-5 Unique identifier for safety tracking and waste logging[1].
Molecular Formula C16H25I High carbon-to-halogen ratio indicates extreme lipophilicity and skin permeability[1].
Molecular Weight 344.28 g/mol Heavy molecular weight reduces vapor pressure but increases surface persistence[1].

| Primary Hazard | S_N2 Alkylation | High reactivity with biological nucleophiles requires strict barrier protection[2]. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic alkylating agents. The following matrix outlines the required gear and the scientific justification for each choice.

PPE CategoryRecommended SpecificationMechanistic Justification (Causality)
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)The lipophilic octyl chain allows the chemical to rapidly permeate standard latex and thin nitrile. Butyl rubber provides a dense, non-polar barrier against halogenated organics.
Eye/Face Protection Chemical splash goggles + Polycarbonate face shieldSplashes can cause irreversible corneal alkylation. A face shield prevents aerosolized droplets from contacting the facial epidermis.
Body Protection Tyvek® or chemically resistant polymer lab coat over standard cottonCotton absorbs liquids, holding the alkylating agent against the skin. A polymer barrier prevents capillary action and dermal exposure.
Respiratory Protection NIOSH-approved respirator with OV/AG (Organic Vapor/Acid Gas) cartridgesAmbient light and moisture degrade the compound, releasing volatile, corrosive Hydrogen Iodide (HI) and free Iodine (I₂) vapors.

Operational Workflow & Handling Protocol

To prevent exposure, all handling must be conducted within a controlled, self-validating system.

G A 1. Storage (Inert Gas, 4°C) B 2. PPE & Hood Verification A->B C 3. Dispensing (Closed System) B->C D 4. In-Situ Quenching (Amine/Thiosulfate) C->D E 5. Waste Segregation D->E

Figure 1: End-to-end exposure mitigation and operational workflow for handling alkylating agents.

Workflow 1: Inert-Atmosphere Dispensing Protocol
  • Environmental Control: Verify the fume hood face velocity is operating between 80–120 fpm.

  • Atmospheric Purge: Connect your reaction vessel to a Schlenk line. Perform three vacuum-argon cycles to remove ambient oxygen and moisture. This prevents the hydrolytic degradation of the iodide into HI.

  • Secondary Containment: Place the 1-(2-Iodoethyl)-2-octylbenzene stock bottle inside a secondary PTFE tray to catch accidental drips.

  • Pressure Equalization: Using a chemically resistant glass syringe with a Luer-lock PTFE needle, inject a volume of Argon into the stock bottle equal to your intended withdrawal volume. This maintains positive pressure and prevents vacuum-induced air ingress.

  • Transfer: Slowly withdraw the alkyl iodide. Transfer it dropwise into the reaction vessel under continuous stirring to control potential exothermic alkylation reactions.

Emergency Response: Spill Management & Quenching

If a spill occurs, physical absorption is not enough; the chemical threat must be neutralized at the molecular level.

Workflow 2: Chemical Spill Quenching and Decontamination
  • Immediate Isolation: Evacuate the immediate vicinity. Don a NIOSH-approved respirator (OV/AG cartridges) and heavy-duty butyl rubber gloves.

  • Physical Containment: Ring the spill with an inert absorbent (e.g., vermiculite or dry sand). Do not use paper towels, as the high surface area combined with a reactive alkylating agent can trigger exothermic degradation.

  • Nucleophilic Quenching: Flood the contained spill with a 5–10% aqueous solution of ethanolamine or dilute ammonia.

    • Causality: The amine acts as a strong nucleophile, driving an S_N2 reaction that rapidly converts the hazardous, skin-permeable alkyl iodide into a non-volatile, biologically benign quaternary ammonium salt[3].

  • Reductive Clearing (Self-Validating Step): Observe the color of the spill slurry. If a brown/purple tint is present (indicating the release of free iodine), spray the area with a 5% sodium thiosulfate solution until the color completely dissipates. The visual shift from brown to colorless proves that toxic I₂ has been successfully reduced to safe, water-soluble iodide (I⁻).

  • Disposal: Scoop the neutralized, color-cleared slurry using non-sparking tools into a high-density polyethylene (HDPE) container. Label it strictly as "Chemically Quenched Halogenated Organic Waste."

Waste Disposal Plan

Never mix unquenched 1-(2-Iodoethyl)-2-octylbenzene with general organic waste.

  • Aqueous Washings: Any glassware used to handle the neat chemical should be rinsed with a 5% amine solution to quench residual alkylating agents before standard washing.

  • Segregation: Store all quenched waste in clearly labeled, dedicated halogenated waste carboys. Ensure the carboy is vented to prevent pressure buildup from residual HI gas generation.

References

  • Title: CAS No : 162358-96-5 | Product Name : 1-(2-Iodoethyl)
  • Source: grokipedia.
  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL

Sources

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